molecular formula C8H13NO2S B1599190 N-(2-oxothiolan-3-yl)butanamide CAS No. 39837-08-6

N-(2-oxothiolan-3-yl)butanamide

Cat. No.: B1599190
CAS No.: 39837-08-6
M. Wt: 187.26 g/mol
InChI Key: IMJUOGHALGXOSS-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)butanamide is a useful research compound. Its molecular formula is C8H13NO2S and its molecular weight is 187.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxothiolan-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxothiolan-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxothiolan-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJUOGHALGXOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403190
Record name N-Butyryl-DL-homocysteine thiolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39837-08-6
Record name N-Butyryl-DL-homocysteine thiolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

literature review on N-(2-oxothiolan-3-yl)butanamide bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity of N-(2-oxothiolan-3-yl)butanamide (C4-HSL) in Bacterial Quorum Sensing

Executive Summary

N-(2-oxothiolan-3-yl)butanamide, more commonly known as N-butanoyl-L-homoserine lactone (C4-HSL), is a pivotal signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS). This system allows bacteria to monitor their population density and collectively regulate gene expression. In the opportunistic human pathogen Pseudomonas aeruginosa, C4-HSL is the primary autoinducer for the RhlI/RhlR quorum sensing circuit, a system subordinate to the master LasI/LasR circuit but directly responsible for controlling a host of virulence factors and biofilm maturation. Understanding the bioactivity of C4-HSL is therefore fundamental to deciphering bacterial pathogenicity and developing novel anti-virulence therapeutic strategies. This guide provides a detailed examination of the synthesis, mechanism of action, and biological consequences of C4-HSL signaling, along with the experimental methodologies used to investigate its function.

The Central Molecule: N-(2-oxothiolan-3-yl)butanamide (C4-HSL)

N-(2-oxothiolan-3-yl)butanamide (C4-HSL) belongs to the N-acyl-homoserine lactone (AHL) class of molecules, which are the cornerstone of quorum sensing in many Proteobacteria.[1] Its structure consists of a conserved homoserine lactone ring attached to a butanoyl acyl side chain. This acyl chain is the primary determinant of the molecule's specificity for its cognate receptor.

In Pseudomonas aeruginosa, C4-HSL is synthesized by the enzyme RhlI, a LuxI-type signal synthase.[1][2] It functions as a diffusible signal, allowing it to move freely across the bacterial membrane into the extracellular environment and into neighboring bacterial cells.[3][4] This diffusion is the basis for its role in coordinating population-wide behavior.

Mechanism of Action: The Rhl Quorum Sensing Circuit

The bioactivity of C4-HSL is mediated through its interaction with the cytoplasmic transcriptional regulator, RhlR. The P. aeruginosa quorum sensing network is a complex hierarchy where the Las system, which uses 3-oxo-C12-HSL as its signal, stands at the top, positively regulating the Rhl system.[3][4][5]

The Rhl circuit operates as follows:

  • Synthesis: The RhlI synthase produces C4-HSL. As the bacterial population grows, the extracellular concentration of C4-HSL increases.

  • Binding and Activation: Once the concentration reaches a critical threshold, C4-HSL diffuses into the bacterial cytoplasm and binds to its cognate receptor, the RhlR protein.[3][4]

  • Transcriptional Regulation: This binding event induces a conformational change in RhlR, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes.

  • Gene Expression: The RhlR-C4-HSL complex then acts as a transcriptional activator, initiating the expression of a wide array of genes, many of which encode for critical virulence factors.[2]

Rhl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm C4_HSL_out C4-HSL C4_HSL_in C4-HSL C4_HSL_out->C4_HSL_in RhlI RhlI Synthase RhlI->C4_HSL_in Synthesis RhlR RhlR Receptor (Inactive) Complex RhlR-C4-HSL Complex (Active) RhlR->Complex C4_HSL_in->C4_HSL_out Diffusion C4_HSL_in->RhlR Binding C4_HSL_in->Complex DNA Target Gene Promoters (e.g., rhlA, lasB) Complex->DNA Binds & Activates Virulence Virulence Factor Production DNA->Virulence Transcription & Translation

Caption: The Rhl quorum sensing signaling pathway in P. aeruginosa.

Key Bioactivities Regulated by C4-HSL

The activation of the Rhl system by N-(2-oxothiolan-3-yl)butanamide directly orchestrates the production of numerous virulence factors that are essential for the pathogenicity of P. aeruginosa. Disabling this circuit has been shown to significantly attenuate the bacterium's ability to cause disease.[6][7]

Virulence FactorFunction in Pathogenesis
Rhamnolipids Surfactants involved in biofilm structure, motility, and host cell lysis.[4][5]
Pyocyanin A blue-green pigment that generates reactive oxygen species, causing oxidative stress to host cells.[4][5][8]
LasB Elastase A protease that degrades host tissue components, including elastin, aiding in tissue invasion.[3][4]
Hydrogen Cyanide A potent metabolic inhibitor that impairs host cellular respiration.[4]
Cytotoxic Lectins Proteins that bind to host cell sugars, facilitating adhesion and cytotoxicity.[5]
Biofilm Matrix Contributes to the structural integrity of biofilms, which confer profound resistance to antibiotics and host immune defenses.[5][6][7]

The coordinated expression of these factors allows P. aeruginosa to mount a sophisticated and effective attack on a host organism, leading to tissue damage and the establishment of chronic, difficult-to-treat infections.[8]

Experimental Protocols for Studying C4-HSL Bioactivity

Investigating the function of C4-HSL and the efficacy of potential inhibitors requires robust and reproducible experimental models. The following protocols are standard methodologies in the field.

Protocol: Quantification of Pyocyanin Production

This protocol measures the production of pyocyanin, a key virulence factor directly regulated by the Rhl system, making it an excellent reporter for Rhl activity.

Causality: Pyocyanin is soluble in chloroform and has a distinct blue color. It can be extracted from a bacterial culture supernatant and, after acidification, turns pink. Its concentration can then be quantified spectrophotometrically by measuring absorbance at 520 nm.

Methodology:

  • Culture Growth: Grow P. aeruginosa (e.g., PAO1 or PA14 strains) in a suitable medium like Luria-Bertani (LB) broth overnight at 37°C with shaking. If testing inhibitors, add the compound at the desired concentration at the start of the culture.

  • Extraction: Centrifuge 5 mL of the overnight culture to pellet the cells. Transfer 3 mL of the supernatant to a new tube.

  • Chloroform Addition: Add 1.5 mL of chloroform to the supernatant, vortex vigorously for 30 seconds, and centrifuge to separate the phases. The pyocyanin will move into the lower, blue chloroform phase.

  • Acidification: Carefully transfer 1 mL of the blue chloroform layer to a new tube. Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move into the upper, pink aqueous phase.

  • Quantification: Measure the absorbance of the upper pink layer at 520 nm (A₅₂₀).

  • Calculation: The concentration of pyocyanin (μg/mL) is calculated by multiplying the A₅₂₀ reading by 17.072. Normalize this value to cell density by dividing by the absorbance of the culture at 600 nm (OD₆₀₀).

Protocol: Crystal Violet Biofilm Assay

This assay quantifies the total biomass of a biofilm formed on an abiotic surface, providing a measure of a critical QS-controlled phenotype.

Causality: Crystal violet is a basic dye that stains both live and dead cells as well as extracellular matrix components within the biofilm. After washing away planktonic (free-floating) cells, the retained dye can be solubilized and its absorbance measured, which is directly proportional to the amount of biofilm.

Biofilm_Assay_Workflow A 1. Inoculate Bacteria in Microtiter Plate B 2. Incubate (24-48h) for Biofilm Formation A->B C 3. Discard Supernatant & Wash with Saline B->C D 4. Air Dry Plate & Fix with Methanol C->D E 5. Stain with 0.1% Crystal Violet D->E F 6. Wash Excess Stain & Air Dry E->F G 7. Solubilize Dye (e.g., Acetic Acid) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H

Caption: Standard experimental workflow for the Crystal Violet Biofilm Assay.

Methodology:

  • Culture Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture in fresh LB medium to a starting OD₆₀₀ of ~0.05.

  • Inoculation: Add 200 μL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow biofilm formation.

  • Washing: Gently discard the culture medium and planktonic cells. Wash the wells three times with 200 μL of sterile saline solution to remove any remaining non-adherent cells.

  • Staining: Add 200 μL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water runs clear.

  • Solubilization: Add 200 μL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance in each well at a wavelength of 570 nm using a microplate reader.

Conclusion and Future Directions

N-(2-oxothiolan-3-yl)butanamide is not merely a bacterial metabolite; it is a sophisticated instrument of communication that enables pathogenic bacteria like P. aeruginosa to function as coordinated, multicellular entities. Its bioactivity is directly linked to the expression of a suite of virulence factors and the formation of resilient biofilms, making it a central player in the progression of infectious diseases. The RhlI/RhlR signaling axis represents a highly attractive target for the development of "anti-virulence" drugs. Such therapies, which aim to disarm pathogens rather than kill them, offer a promising strategy to combat bacterial infections while potentially exerting less selective pressure for the development of antibiotic resistance.[8] Future research will continue to focus on identifying and optimizing potent and specific inhibitors of this pathway for clinical application.

References

  • A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - Frontiers.
  • A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - PMC.
  • Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides.
  • A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm form
  • Natural Products Inhibit Bacterial Growth and Modulate Quorum‐Sensing Systems Las and Rhl in Pseudomonas aeruginosa PA14 - PMC.
  • Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC.
  • Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC.
  • Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides.
  • A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm form
  • Tackling Virulence of Pseudomonas aeruginosa by the N
  • New Anti-Biofilm Compounds Show Promise Against Drug-Resistant Bacteria Linked to Hospital Infections | Lab Manager.
  • New anti-biofilm compounds show promise against drug-resistant bacteria linked to hospital infections | University of Michigan News.
  • Potential Use of Selected Natural Compounds with Anti-Biofilm Activity - PMC - NIH.
  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradic
  • Natural Compounds as Novel Biofilm Inhibitors: Targeting Multidrug-Resistant Bacterial Pathogenesis - Journal of Medical Microbiology and Infectious Diseases.

Sources

Comparative Technical Guide: N-(2-oxothiolan-3-yl)butanamide vs. C4-HSL

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chemical Probes for Quorum Sensing Modulation

Executive Summary

This technical guide analyzes the structural, physicochemical, and functional differences between the natural quorum sensing (QS) autoinducer


-butyryl-L-homoserine lactone (C4-HSL)  and its synthetic bioisostere, 

-(2-oxothiolan-3-yl)butanamide
(often abbreviated as C4-HTL or C4-thiolactone).

While C4-HSL is the native ligand for the Pseudomonas aeruginosa RhlR receptor, its utility in long-term biological assays is compromised by rapid hydrolytic degradation at physiological pH. The thiolactone analogue, C4-HTL, replaces the furanosyl ring oxygen with sulfur, conferring superior hydrolytic stability while retaining—and often enhancing—biological potency. This guide details the mechanistic basis for this stability, provides validated synthesis protocols, and outlines experimental frameworks for using C4-HTL as a robust chemical probe.

Structural & Physicochemical Analysis

The core difference lies in the heteroatom of the five-membered ring system. This single atomic substitution dictates the stability profile of the molecule.

Comparative Properties Table
FeatureC4-HSL (Natural Ligand) C4-HTL (Synthetic Analogue)
IUPAC Name

-[(3S)-2-oxotetrahydrofuran-3-yl]butanamide

-(2-oxothiolan-3-yl)butanamide
Common Name

-butyryl-L-homoserine lactone

-butyryl-L-homocysteine thiolactone
Ring System

-Lactone (Oxolane)

-Thiolactone (Thiolane)
Heteroatom Oxygen (O)Sulfur (S)
Hydrolytic Stability Low (Half-life < 24h at pH 7.4)High (Resistant to spontaneous hydrolysis)
Receptor Target RhlR (P. aeruginosa)RhlR (P. aeruginosa)
Primary Mode AgonistAgonist (Bioisostere)
LogP (Calc) ~0.5~0.8 (Slightly more lipophilic)
The Stability Mechanism

The lactone ring of C4-HSL is susceptible to nucleophilic attack by hydroxide ions (


) at physiological pH (pH > 7.0). This results in lactonolysis , opening the ring to form 

-butyrylhomoserine, which is biologically inactive and fails to bind RhlR.

In contrast, the thiolactone ring of C4-HTL contains a thioester bond. While thioesters are generally reactive, the cyclic thiolactone structure in this specific configuration exhibits significantly higher resistance to spontaneous hydrolysis in aqueous buffers compared to the lactone. This allows C4-HTL to maintain effective concentrations in phenotypic assays (e.g., biofilm inhibition, virulence factor expression) over 24–48 hour time courses where C4-HSL concentrations would deplete.

Biological Mechanism & Receptor Interaction

RhlR Signaling Pathway

In P. aeruginosa, the Rhl system controls the production of rhamnolipids, pyocyanin, and other virulence factors.[1]

  • C4-HSL binds the cytosolic receptor RhlR , inducing dimerization and DNA binding.

  • C4-HTL mimics this interaction. Structural studies and SAR (Structure-Activity Relationship) data indicate that the thiolactone ring fits into the RhlR binding pocket with high affinity. The sulfur atom does not sterically hinder binding, and the analogue acts as a potent agonist .

Pathway Visualization

QS_Pathway RhlI RhlI Synthase C4_HSL C4-HSL (Natural Signal) RhlI->C4_HSL Biosynthesis Inactive Inactive Open Ring C4_HSL->Inactive Rapid Degradation RhlR RhlR Receptor C4_HSL->RhlR Binds C4_HTL C4-HTL (Synthetic Probe) C4_HTL->RhlR Binds (Stable) Hydrolysis Hydrolysis (pH > 7) Hydrolysis->C4_HSL Complex RhlR-Ligand Complex RhlR->Complex Dimerization DNA Target DNA (rhlA, lasB) Complex->DNA Transcriptional Activation Virulence Virulence Factors (Pyocyanin, Rhamnolipids) DNA->Virulence Expression

Figure 1: Comparative signaling pathway.[2] Note the degradation pathway for C4-HSL which is mitigated by the stable C4-HTL analogue.

Synthesis Protocol: C4-HTL

Objective: Synthesize


-(2-oxothiolan-3-yl)butanamide (C4-HTL) from homocysteine thiolactone.
Scale:  1.0 mmol (Adaptable).
Reagents & Equipment
  • Precursor: L-Homocysteine thiolactone hydrochloride (CAS: 6038-19-3).

  • Acylating Agent: Butyryl chloride (CAS: 141-75-3).

  • Base: Triethylamine (Et

    
    N) or Pyridine.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Workup: 1M HCl, Saturated NaHCO

    
    , Brine, MgSO
    
    
    
    .
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under nitrogen atmosphere.

  • Dissolution: Add L-Homocysteine thiolactone HCl (153 mg, 1.0 mmol) and anhydrous DCM (10 mL). The salt will not fully dissolve initially.

  • Deprotonation: Cool to 0°C (ice bath). Dropwise add Triethylamine (280 µL, 2.0 mmol). The solution should clarify as the free amine is liberated.

  • Acylation: Dropwise add Butyryl chloride (115 µL, 1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: KMnO

    
    ).
    
  • Quench & Wash:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine/base.

    • Wash with Sat. NaHCO

      
       (2 x 10 mL).
      
    • Wash with Brine (1 x 10 mL).

  • Drying: Dry organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , gradient 20-50% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    H-NMR. Look for the diagnostic multiplet of the ring proton (
    
    
    
    -to-nitrogen) around 4.5–4.6 ppm and the preservation of the thiolactone carbonyl signal in
    
    
    C-NMR (~205 ppm).

Experimental Application: Reporter Assays

When comparing C4-HSL and C4-HTL in biological assays, the experimental design must account for the stability difference.

RhlR Reporter Assay Protocol

Strain: E. coli or P. aeruginosa harboring a


-GFP or 

-lux reporter plasmid.
  • Seeding: Inoculate reporter strain into LB media (with appropriate antibiotics) to OD

    
     = 0.05.
    
  • Treatment: Aliquot into 96-well black-walled plates.

    • Group A: C4-HSL (0.1 µM – 100 µM).

    • Group B: C4-HTL (0.1 µM – 100 µM).

    • Control: DMSO vehicle.

  • Incubation: 37°C with shaking.

  • Measurement: Monitor Fluorescence (GFP) or Luminescence every 30 minutes for 18–24 hours .

  • Data Analysis (Critical):

    • Early Phase (0-6h): Both compounds should show similar EC

      
       values if affinities are comparable.
      
    • Late Phase (>12h): C4-HSL induced signal may plateau or decline as the molecule hydrolyzes (pH of culture often rises). C4-HTL signal should remain robust , reflecting its stability.

Workflow Diagram

Experimental_Workflow cluster_0 Ligand Addition Start Start: Reporter Strain (P_rhlA-GFP) Treat Treatment Groups Start->Treat HSL C4-HSL (Susceptible) Treat->HSL HTL C4-HTL (Stable) Treat->HTL Incubation Incubation 37°C, 18-24h HSL->Incubation HTL->Incubation Readout Measure GFP/OD600 Incubation->Readout Analysis Data Analysis Readout->Analysis Result1 Result1 Analysis->Result1 C4-HSL: Signal Decay >12h Result2 Result2 Analysis->Result2 C4-HTL: Sustained Signal

Figure 2: Experimental workflow for validating bioactivity and stability differences.

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening.[3][4] Bioorganic & Medicinal Chemistry, 19(16), 4820–4828. Link

  • Eibergen, N. R., Moore, J. D., & Blackwell, H. E. (2019). N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa. ChemBioChem, 20(10), 1251–1256. Link

  • Glansdorp, F. G., et al. (2004). Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation. Organic & Biomolecular Chemistry, 2(22), 3329–3336. Link

  • PubChem Compound Summary. (2024). N-Butyryl-L-homoserine lactone (CID 10130163).[2] National Center for Biotechnology Information. Link

Sources

The Thiolactone Bioisostere: A Technical Guide to N-(2-oxothiolan-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Thiolactone Scaffold in Quorum Sensing Modulation: Technical Evaluation of N-(2-oxothiolan-3-yl)butanamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Microbiologists

Executive Summary

N-(2-oxothiolan-3-yl)butanamide (also known as N-butyryl-L-homocysteine thiolactone or C4-HCTL) represents a critical evolution in the design of Quorum Sensing (QS) modulators. While natural N-acyl homoserine lactones (AHLs) are prone to rapid degradation by pH-dependent hydrolysis and enzymatic lactonases, the thiolactone bioisostere offers superior hydrolytic stability.[1]

Critical Distinction: While the specific N-butyryl derivative often functions as a hyper-stable agonist (activator) of the Pseudomonas aeruginosa RhlR receptor, it serves as the foundational scaffold for the design of potent Quorum Sensing Inhibitors (QSIs) . By substituting the lactone oxygen with sulfur, researchers can create competitive antagonists (such as meta-bromo-thiolactone) that resist biological degradation. This guide details the chemical properties, synthesis, and biological evaluation of this scaffold as a baseline for QSI development.

Part 1: The Chemical Imperative – Stability & Design[2]

The Instability of Natural AHLs

The primary limitation of using natural AHLs (e.g., N-butyryl-L-homoserine lactone, C4-HSL) as chemical probes or therapeutic leads is the lability of the lactone ring.[1][2]

  • pH Sensitivity: At physiological pH (>7.0), the lactone ring undergoes nucleophilic attack by hydroxide ions, opening the ring to form N-acyl-homoserine. This open form is biologically inactive.[3]

  • Enzymatic Degradation: Quorum quenching enzymes (lactonases) evolved by competing bacteria and host organisms rapidly hydrolyze the lactone bond.

The Thiolactone Solution

N-(2-oxothiolan-3-yl)butanamide replaces the ether oxygen of the lactone ring with a sulfur atom.

  • Electronic Effect: The thioester bond is thermodynamically different from the ester bond. While thioesters are generally reactive, the cyclic thiolactone structure in this specific configuration provides resistance to the specific catalytic mechanism of metallo-lactonases.

  • Bioisosterism: The steric profile of the thiolactone ring mimics the lactone closely enough to bind LuxR-type receptors (like RhlR), but the chemical alteration prevents the "ring-opening" deactivation pathway.

Comparative Data: Hydrolytic Stability

The following table summarizes the stability profile of the thiolactone scaffold compared to the natural lactone.

FeatureN-butyryl-L-homoserine lactone (C4-HSL)N-(2-oxothiolan-3-yl)butanamide (C4-HCTL)
Ring Heteroatom Oxygen (Lactone)Sulfur (Thiolactone)
Half-life (pH 7.4, 37°C) ~6–24 Hours> 72 Hours (High Stability)
Lactonase Susceptibility High (Substrate)Low / Resistant
Receptor Affinity (RhlR) Native Ligand (

nM range)
High Affinity (

nM range)
Primary Mode of Action AgonistStable Agonist (Scaffold for Antagonists)

Part 2: Mechanistic Action & Signaling Pathways

Interaction with RhlR

In P. aeruginosa, the RhlR receptor controls the production of virulence factors like pyocyanin and rhamnolipids.

  • Binding: N-(2-oxothiolan-3-yl)butanamide enters the ligand-binding domain (LBD) of RhlR.

  • Folding: The binding induces protein folding and dimerization, similar to the native ligand.

  • Outcome:

    • Unmodified (Butanamide): Acts as a potent Agonist . It drives gene expression more sustainably than C4-HSL due to lack of degradation.

    • Modified (e.g., mBTL): When the acyl side chain is modified (e.g., adding a meta-bromo phenyl group), the thiolactone scaffold allows binding but prevents the correct conformational change required for DNA binding, converting the molecule into a Competitive Inhibitor (Antagonist) .

Pathway Visualization

The following diagram illustrates the divergence between the natural degradable pathway and the stable thiolactone pathway.

QS_Pathway C4HSL Natural C4-HSL (Lactone) Lactonase Lactonase / pH > 7 C4HSL->Lactonase RhlR RhlR Receptor C4HSL->RhlR Binds C4HCTL N-(2-oxothiolan-3-yl)butanamide (Thiolactone) C4HCTL->Lactonase Resists C4HCTL->RhlR Stably Binds Inhibition Competitive Inhibition (If Side-Chain Modified) C4HCTL->Inhibition Scaffold for Antagonists Inactive Ring-Opened Product (Inactive) Lactonase->Inactive Hydrolysis GeneExp Virulence Gene Expression (Pyocyanin/Rhamnolipids) RhlR->GeneExp Activation (Agonist Mode) Inhibition->RhlR Blocks

Figure 1: Mechanistic divergence between natural lactones (susceptible to hydrolysis) and the thiolactone scaffold (resistant), enabling sustained receptor modulation.

Part 3: Experimental Protocols

Synthesis of N-(2-oxothiolan-3-yl)butanamide

Objective: Produce high-purity thiolactone analogue using Schotten-Baumann conditions.

Reagents:

  • DL-Homocysteine thiolactone hydrochloride

  • Butyryl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Protocol:

  • Preparation: Dissolve DL-homocysteine thiolactone HCl (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Cool to 0°C. Add Triethylamine (2.2 eq) dropwise. Stir for 15 minutes.

  • Acylation: Add Butyryl chloride (1.1 eq) dropwise over 20 minutes, maintaining temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (frequently 1:1 Hexane:Ethyl Acetate).

  • Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography.
    
  • Validation: Confirm structure via

    
    H-NMR and MS (ESI+). Look for the diagnostic thiolactone ring protons.
    
Hydrolytic Stability Assay

Objective: Quantify the resistance of the molecule to pH-mediated hydrolysis compared to C4-HSL.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of C4-HSL and C4-HCTL in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS) at pH 7.4 and pH 8.0. Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 1h, 6h, 12h, 24h, and 48h.

  • Quenching: Acidify samples immediately with acetic acid (to pH 5.0) to stop hydrolysis.

  • Analysis: Analyze via HPLC-MS (C18 column).

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Detection: Monitor the parent ion mass.

  • Calculation: Plot % remaining vs. time to calculate half-life (

    
    ).
    
Biological Reporter Assay (RhlR Activation/Inhibition)

Objective: Determine if the molecule acts as an agonist or antagonist. Strain: P. aeruginosa PAO1-


rhlI (lacking native C4-HSL production) containing a 

-GFP or

-lacZ reporter plasmid.

Protocol:

  • Culture: Grow reporter strain overnight in LB media with appropriate antibiotics.

  • Seeding: Dilute culture 1:100 into fresh media in a 96-well black plate.

  • Treatment (Agonist Mode): Add N-(2-oxothiolan-3-yl)butanamide at varying concentrations (0.1 µM – 100 µM).

  • Treatment (Antagonist Mode): Add a fixed concentration of native C4-HSL (e.g., 10 µM) PLUS varying concentrations of the thiolactone.

  • Incubation: Incubate at 37°C with shaking for 18 hours.

  • Measurement: Measure GFP fluorescence (Ex 485nm / Em 535nm) and OD600.

  • Analysis: Normalize Fluorescence/OD600.

    • Agonism:[4] Increase in signal with concentration.

    • Antagonism:[4] Decrease in signal (in the presence of native ligand).

Part 4: Workflow Visualization

The following diagram outlines the experimental pipeline for validating the molecule as a QSI candidate.

Experimental_Workflow Start Start: Thiolactone Design Synth Chemical Synthesis (Schotten-Baumann) Start->Synth Purify Purification & NMR Validation Synth->Purify Stability Stability Assay (HPLC/MS at pH 7-8) Purify->Stability BioAssay Reporter Assay (PAO1-rhlI- mutant) Stability->BioAssay If Stable Decision Activity Profile? BioAssay->Decision Agonist Agonist Detected (Use as Stable Probe) Decision->Agonist Activates GFP Antagonist Antagonist Detected (Lead QSI Candidate) Decision->Antagonist Inhibits Native C4-HSL

Figure 2: Step-by-step experimental workflow for synthesizing and characterizing thiolactone-based quorum sensing modulators.

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening.[1][5][3][4] Bioorganic & Medicinal Chemistry, 19(16), 4820-4828.

  • Boursier, M. E., et al. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[1][6][7] ACS Chemical Biology, 14(2), 186–191.[1]

  • O'Reilly, M. C., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation.[8][9] Nature Chemical Biology, 10, 15–21.

  • Zhang, W., et al. (2022). Impact of N-butyryl-l-homoserine lactone-mediated quorum sensing on acidogenic fermentation. Bioresource Technology, 368, 128354.[10]

Sources

The Precarious Existence of a Quorum Sensing Signal: A Technical Guide to the Hydrolysis Resistance of N-(2-oxothiolan-3-yl)butanamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bacterial communication, understanding the stability of quorum sensing molecules is paramount. This guide provides an in-depth technical exploration of the hydrolysis resistance of N-(2-oxothiolan-3-yl)butanamide, commonly known as N-butanoyl-L-homoserine lactone (C4-HSL), a key signaling molecule in many Gram-negative bacteria. The inherent instability of its lactone ring in aqueous environments presents both a biological control mechanism and a significant challenge for experimental design and therapeutic development. This document will dissect the chemical principles governing its degradation, provide field-proven methodologies for its study, and offer insights into mitigating its decomposition.

The Dynamic Nature of the Lactone Ring: A Double-Edged Sword

N-(2-oxothiolan-3-yl)butanamide is a member of the N-acyl homoserine lactone (AHL) family, the cornerstone of quorum sensing in a multitude of bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] The biological activity of C4-HSL is intrinsically linked to the integrity of its five-membered homoserine lactone ring. However, this critical structural feature is also its Achilles' heel. The ester linkage within the lactone ring is susceptible to nucleophilic attack by water, a process termed lactonolysis, which results in the opening of the ring to form N-butanoyl-L-homoserine.[1][4] This hydrolyzed, open-ring form is biologically inactive, effectively silencing the quorum sensing signal.[1]

This inherent instability is not merely a chemical curiosity; it is a fundamental aspect of the temporal regulation of gene expression. The degradation of AHLs ensures that the quorum sensing signal is transient, preventing persistent activation of gene expression in the absence of a continued bacterial population density. However, for researchers studying these systems or developing quorum sensing inhibitors, this degradation can lead to confounding results and reduced efficacy of synthetic compounds.

Key Factors Influencing the Hydrolysis of N-(2-oxothiolan-3-yl)butanamide

The rate of lactonolysis of C4-HSL is not constant but is profoundly influenced by several environmental factors. A thorough understanding of these parameters is crucial for designing robust experiments and interpreting data accurately.

The Overarching Role of pH

The pH of the aqueous solution is the most critical determinant of C4-HSL stability. The hydrolysis of the lactone ring is significantly accelerated under alkaline conditions.[1][4][5] This is due to the increased concentration of hydroxide ions (OH-), which are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester bond.[6][7]

Conversely, under acidic conditions (pH < 7), the rate of hydrolysis is substantially reduced.[1][8] In fact, at a sufficiently low pH (e.g., pH 2.0), the equilibrium can be shifted back towards the closed-ring, active form, a phenomenon known as relactonization.[1][9] This reversibility is a key feature to consider in experimental protocols, as acidification of samples can be used to preserve the integrity of AHLs prior to analysis.[1]

The Accelerating Effect of Temperature

As with most chemical reactions, the rate of C4-HSL hydrolysis is temperature-dependent. Increased temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly.[1][4][10] Studies have demonstrated a significant increase in the rate of lactone ring opening when the temperature is raised from 22°C to 37°C, a physiologically relevant temperature for many pathogenic bacteria.[1][10] This has important implications for in vitro assays and the stability of C4-HSL in biological systems.

The Influence of the N-Acyl Chain

The structure of the N-acyl side chain also plays a role in the stability of AHLs. Generally, AHLs with shorter acyl chains, such as C4-HSL, are more susceptible to hydrolysis than those with longer acyl chains.[1][4][5][10] This is attributed to the increased electron-donating effect of longer alkyl chains, which can slightly reduce the electrophilicity of the carbonyl carbon in the lactone ring, making it less prone to nucleophilic attack.[1][10]

Methodologies for Assessing the Hydrolysis of N-(2-oxothiolan-3-yl)butanamide

To quantitatively assess the stability of C4-HSL and investigate the kinetics of its hydrolysis, a variety of analytical techniques can be employed. The choice of method will depend on the specific experimental goals, available instrumentation, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for separating and quantifying C4-HSL and its hydrolyzed product, N-butanoyl-L-homoserine.[11][12][13] A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid to improve peak shape and stability) and an organic solvent like acetonitrile or methanol.[11]

Protocol: HPLC Analysis of C4-HSL Hydrolysis

  • Sample Preparation: Incubate a known concentration of C4-HSL in the aqueous solution of interest (e.g., buffer at a specific pH, cell culture medium) at the desired temperature. At various time points, withdraw aliquots of the sample.

  • Reaction Quenching: To stop the hydrolysis reaction, immediately acidify the aliquots by adding a small volume of a strong acid (e.g., bringing the final pH to ~2 with HCl).[1] This will preserve the ratio of the closed-ring and open-ring forms.

  • Injection and Separation: Inject the acidified sample onto a reversed-phase HPLC system. The more polar, open-ring form will elute earlier than the less polar, closed-ring lactone.

  • Detection: Detection is typically performed using a UV detector, often at a low wavelength (e.g., 205-210 nm) where both the lactone and the hydrolyzed product have some absorbance.[11]

  • Quantification: Create a standard curve for both C4-HSL and its hydrolyzed form (if available) to determine their concentrations in the samples at each time point. The rate of hydrolysis can then be calculated from the decrease in the C4-HSL peak area and the corresponding increase in the hydrolyzed product peak area over time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices, LC-MS is the method of choice.[14][15][16][17] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the unambiguous identification and quantification of C4-HSL and its degradation products based on their mass-to-charge ratios.

Experimental Workflow: LC-MS for C4-HSL Stability

G cluster_0 Sample Preparation & Incubation cluster_1 LC-MS Analysis cluster_2 Data Analysis prep Prepare C4-HSL solution in aqueous matrix incubate Incubate at controlled temperature and pH prep->incubate sampling Collect aliquots at time intervals incubate->sampling quench Acidify to quench hydrolysis sampling->quench hplc HPLC Separation (Reversed-Phase) quench->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms data Data Acquisition ms->data integrate Peak Integration (C4-HSL & Hydrolyzed Product) data->integrate kinetics Kinetic Analysis (Rate Constant Calculation) integrate->kinetics caption LC-MS workflow for C4-HSL hydrolysis.

Caption: LC-MS workflow for C4-HSL hydrolysis.

Spectrophotometric Assays

Data Presentation and Interpretation

Table 1: Influence of Temperature on the Relative Rate of C4-HSL Hydrolysis

Temperature (°C)Relative Rate of Hydrolysis
221.0
37Increased

Note: This table illustrates the expected trend. Actual quantitative values would be determined experimentally. Data from Yates et al. (2002) shows a clear increase in hydrolysis rate with temperature.[1]

Mechanistic Insights into Lactonolysis

The hydrolysis of the lactone ring in N-(2-oxothiolan-3-yl)butanamide can proceed through different mechanisms depending on the pH of the solution.

Base-Catalyzed Hydrolysis

Under alkaline conditions, the hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the ester. This is the predominant and most rapid pathway for C4-HSL degradation.[6][7]

G cluster_0 Base-Catalyzed Hydrolysis C4_HSL N-(2-oxothiolan-3-yl)butanamide (Active Lactone Form) Intermediate Tetrahedral Intermediate C4_HSL->Intermediate OH⁻ (Nucleophilic Attack) Product N-butanoyl-L-homoserine (Inactive Open-Ring Form) Intermediate->Product Ring Opening caption Base-catalyzed hydrolysis of C4-HSL.

Caption: Base-catalyzed hydrolysis of C4-HSL.

Acid-Catalyzed Hydrolysis

In acidic solutions, the carbonyl oxygen of the lactone is first protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[7][19] While this pathway is significantly slower than the base-catalyzed route, it can still contribute to degradation over extended periods.

Practical Recommendations for Researchers

  • Stock Solutions: Prepare stock solutions of C4-HSL in a non-aqueous, sterile solvent such as DMSO or acidified ethyl acetate and store them at -20°C or lower in small aliquots to minimize freeze-thaw cycles.[5]

  • Experimental Buffers: When possible, conduct experiments in buffers with a slightly acidic to neutral pH (pH 6.0-7.0) to enhance the stability of C4-HSL. Be mindful that bacterial growth can lead to an increase in the pH of the culture medium, accelerating AHL degradation.[1]

  • Controls: Always include appropriate controls in your experiments. This includes incubating C4-HSL in the experimental medium without cells to assess the rate of abiotic degradation under your specific conditions.

  • Sample Analysis: If immediate analysis is not possible, acidify samples to a pH of approximately 2 and store them at low temperatures to prevent further hydrolysis.[1]

By understanding the chemical principles that govern the stability of N-(2-oxothiolan-3-yl)butanamide and implementing robust experimental designs, researchers can obtain more accurate and reproducible data, ultimately advancing our comprehension of bacterial quorum sensing and the development of novel strategies to combat bacterial pathogenicity.

References

  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., Goldner, M., Dessaux, Y., Cámara, M., Smith, H., & Williams, P. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., Goldner, M., Dessaux, Y., Cámara, M., Smith, H., & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

  • O'Donnell, S. D., & Tefft, K. M. (2018). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. In Methods in Molecular Biology (Vol. 1673, pp. 293–302). Humana Press, New York, NY. [Link]

  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., Goldner, M., Dessaux, Y., Cámara, M., Smith, H., & Williams, P. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

  • Fekete, A., Kuttler, C., Rothballer, M., Hense, B. A., Fischer, D., Kompauer, M., Haufe, J. B., Schmid, M., & Schmitt-Kopplin, P. (2013). Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater. Analytical and Bioanalytical Chemistry, 405(2-3), 859–870. [Link]

  • Kröber, E., Westphal, J., Wust, A., Wurl, O., & Biller, A. (2020). Sampling, separation, and quantification of N‐acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods, 18(10), 570–580. [Link]

  • Pai, A., & You, L. (2009). Optimal tuning of bacterial sensing potential. Molecular Systems Biology, 5, 286. [Link]

  • Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. Methods in Molecular Biology, 692, 61–69. [Link]

  • Uroz, S., & Heinonsalo, J. (2008). Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. FEMS Microbiology Ecology, 65(2), 271–278. [Link]

  • Fekete, A., Kuttler, C., Rothballer, M., Hense, B. A., Fischer, D., Kompauer, M., Haufe, J. B., Schmid, M., & Schmitt-Kopplin, P. (2013). Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater. Analytical and Bioanalytical Chemistry, 405(2-3), 859–870. [Link]

  • Hernández-Reyes, C., Granados-Guzmán, G., & Pérez-Rueda, E. (2007). Thermoregulation of N-acyl homoserine lactone-based quorum sensing in the soft rot bacterium Pectobacterium atrosepticum. Applied and Environmental Microbiology, 73(12), 4078–4081. [Link]

  • Hiblot, J., Gotthard, G., Chabriere, E., & Elias, M. (2017). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Journal of Biological Chemistry, 292(25), 10560–10570. [Link]

  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Wozniak, D. J. (2013). Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR. Journal of Bacteriology, 195(17), 3981–3991. [Link]

  • Uroz, S., & Heinonsalo, J. (2008). Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. FEMS Microbiology Ecology, 65(2), 271–278. [Link]

  • Wang, L. H., Weng, L. X., Dong, Y. H., & Zhang, L. H. (2004). Specificity and enzyme kinetics of the quorum-quenching N-acyl homoserine lactone lactonase (AHL-lactonase). Journal of Biological Chemistry, 279(14), 13645–13651. [Link]

  • Bourceau, P., Hélaine, V., Leys, D., & Elias, M. (2016). Thermal stability determination of AaL using ANS as a fluorescent probe. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 1), 29–35. [Link]

  • Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences of the United States of America, 96(8), 4360–4365. [Link]

  • Borlee, B. R., Geske, G. D., Blackwell, H. E., & Wrolstad, R. E. (2004). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. Journal of AOAC International, 87(4), 940–947. [Link]

  • Ma, P., Liu, J., Liu, Y., Zhang, Y., & Li, J. (2019). C4-HSL aptamers for blocking qurom sensing and inhibiting biofilm formation in Pseudomonas aeruginosa and its structure prediction and analysis. PloS One, 14(2), e0211723. [Link]

  • Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., & Blackwell, H. E. (2008). Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Chembiochem : a European journal of chemical biology, 9(3), 389–400. [Link]

  • Horan, R. R., & Raines, R. T. (2014). A key n→π* interaction in N-acyl homoserine lactones. ACS Chemical Biology, 9(4), 856–860. [Link]

  • Carvalhais, V., Cerca, N., Viela, F., & Azeredo, J. (2020). Acyl-homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited. Scientific Reports, 10(1), 9845. [Link]

  • dos Santos, J. C. S., de Souza, R. O. M. A., & da Silva, J. F. C. (2012). Time course of N-acyl homoserine lactones production (yield %) catalyzed by CAL. ResearchGate. [Link]

  • El-Kazzi, W., Soulère, L., Queneau, Y., & Doutheau, A. (2020). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. Molecules, 25(14), 3236. [Link]

  • Palmer, A. G., Senechal, A. C., Mukherjee, A., Ané, J. M., & Blackwell, H. E. (2014). Plant responses to bacterial N-acyl l-homoserine lactones are dependent on enzymatic degradation to l-homoserine. ACS Chemical Biology, 9(8), 1829–1837. [Link]

  • Alramadhan, W. H., Al-Mousawi, A. A., & Al-Dahmoshi, H. O. (2023). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Advances in Microbiology, 13(11), 528–540. [Link]

  • Lonsdale, R., & Taylor, G. L. (2017). Plausible mechanisms for the hydrolysis of N-acyl-L-homoserine lactones by lactonases. ResearchGate. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Watters, C. M., Brothers, K. M., & Wozniak, D. J. (2020). Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE. PLoS Genetics, 16(10), e1009164. [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Toppr. Retrieved from [Link]

  • Park, S. Y., Kang, H. O., Jang, H. S., Lee, J. K., Koo, B. T., & Yum, D. Y. (2005). HPLC and ESI-MS spectrometry analyses of C10-HSL degradation product. ResearchGate. [Link]

  • S-N-(2-Oxo-3-oxetanyl)-2-naphthamide (7j) White solid. Yield: 47% (0.113 g). Mp 193–195 °C, decomposition and shrinkage starting from 180 °C, sealed capillary tube [CH3C(O)CH3/petroleum ether]. [α]20D −17 (c 0.1, MeCN). MS (ESI) m/z: 240.5 [M-H]+. ... H NMR [CD3C(O)CD3] δ: 4.56–4.68 (m, 2H), 5.54–5.64 (m, 1H), 7.56–7.69 (m, 2H), 7.96–8.06 (m, 4H), 8.52 (d, 1H, J = 1 Hz), 8.80 (br d, 1H) ppm. ... C NMR [CD3C(O)CD3] δ: 58.8, 65.1, 123.8, 126.9, 127.7, 127.9, 128.3, 129.0, 130.5, 132.6, 135.0, 166.8, 169.3 ppm. IR (Nujol) νmax: 3270, 1825, 1647 cm−1. Anal. (C14H11NO3) C, H, N.
  • Dolan, J. W. (2007, January 1). On-Column Sample Degradation. LCGC International, 20(1). [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(9), 705–709. [Link]

  • Kumar, A., & Singh, S. (2023). Analytical Method Development Validation and Degradation of Inosine Pranobex by Using RP-HPLC Method. Journal of Drug Delivery and Therapeutics, 13(8-S), 113–120. [Link]

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Toxicological Profile of N-(2-oxothiolan-3-yl)butanamide in Eukaryotic Cells: A Proposed Framework for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

N-(2-oxothiolan-3-yl)butanamide represents a novel chemical entity with potential applications stemming from its unique thiolactone and amide moieties. As with any new compound intended for biological applications, a thorough understanding of its safety profile at the cellular level is paramount. This guide presents a comprehensive, multi-tiered framework for systematically evaluating the toxicological profile of N-(2-oxothiolan-3-yl)butanamide in eukaryotic cells. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven approach that progresses from broad cytotoxicity screening to deep mechanistic insights. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind each step. We will explore methods to assess cytotoxicity, genotoxicity, mitochondrial integrity, oxidative stress responses, and the induction of specific cell death pathways, thereby constructing a robust toxicological dossier for this compound of interest.

Introduction: The Imperative for Cellular Toxicology

The journey of a novel chemical entity from discovery to application is paved with rigorous safety and efficacy testing. N-(2-oxothiolan-3-yl)butanamide, a compound featuring a reactive thiolactone ring, warrants a careful and systematic toxicological evaluation. Thiolactones are known to participate in various biological reactions, and understanding their interaction with cellular components is critical. This guide proposes a strategic workflow to de-risk and characterize this molecule, beginning with broad assessments of cell viability and culminating in the elucidation of specific molecular mechanisms of toxicity. This approach ensures that resources are directed efficiently, building a foundation of knowledge at each tier before proceeding to more complex, resource-intensive assays.

Tier 1: Foundational Cytotoxicity Assessment

The initial and most fundamental question is: at what concentration does N-(2-oxothiolan-3-yl)butanamide exert toxic effects on living cells? This is determined by establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50).

Causality and Experimental Choice

We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as our primary screening tool.[1][2][3] This colorimetric assay is a robust, high-throughput method that measures the metabolic activity of a cell population. The underlying principle is that viable cells possess active mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cytostatic (growth inhibition) or cytotoxic (cell death) effects.

To gain a broader understanding, we propose screening against a panel of cell lines representing different tissues, for instance:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): Represents the kidneys, crucial for excretion.

  • HeLa (Human Cervical Cancer): A common, robust cancer cell line for general toxicity screening.

  • RAW 264.7 (Murine Macrophage): To assess potential immunotoxicity.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of N-(2-oxothiolan-3-yl)butanamide in the appropriate cell culture medium. A typical range might be from 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Workflow and Data Presentation

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Compound Dilutions C Treat Cells (24-72h) B->C D Add MTT Reagent (3-4h) C->D E Solubilize Formazan D->E F Read Absorbance (570 nm) E->F G Calculate % Viability F->G H Determine IC50 G->H

Caption: Workflow for MTT-based cytotoxicity assessment.

Table 1: Hypothetical IC50 Values for N-(2-oxothiolan-3-yl)butanamide

Cell LineIncubation TimeIC50 (µM)
HepG248h75.2
HEK29348h150.8
HeLa48h45.5
RAW 264.748h98.1

Tier 2: Genotoxicity and DNA Damage Assessment

Following the determination of cytotoxic concentrations, the next critical step is to assess the compound's potential to damage genetic material. Genotoxins can lead to mutations and are often carcinogenic.[5]

Causality and Experimental Choice

The Single Cell Gel Electrophoresis, or "Comet Assay," is a sensitive and rapid method for detecting DNA strand breaks in individual eukaryotic cells.[6] When cells with damaged DNA are embedded in agarose, lysed, and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the extent of DNA damage. This assay is valuable because it detects damage directly and can be performed at non-cytotoxic concentrations, distinguishing genotoxicity from secondary effects of cell death.

Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Treat cells in suspension or monolayer with sub-lethal concentrations of N-(2-oxothiolan-3-yl)butanamide (e.g., IC50/10, IC50/5, IC50/2) for a short duration (e.g., 2-4 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Cell Embedding: Mix approximately 1 x 10⁴ treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a high-salt lysis buffer (to remove cell membranes, cytoplasm, and nucleoproteins) and incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., % DNA in tail, tail moment).

Workflow and Data Presentation

Comet_Workflow A Treat Cells with Compound B Embed Cells in Agarose on Slide A->B C Lyse Cells (High Salt Buffer) B->C D Unwind DNA (Alkaline Buffer) C->D E Perform Electrophoresis D->E F Neutralize and Stain DNA E->F G Visualize & Score Comets F->G

Caption: Workflow for the alkaline Comet Assay.

Table 2: Hypothetical Genotoxicity Data for N-(2-oxothiolan-3-yl)butanamide in HepG2 Cells

Treatment Concentration (µM)Mean Tail Moment (Arbitrary Units)Mean % DNA in Tail
Vehicle Control2.1 ± 0.44.5 ± 1.2
7.5 (IC50/10)3.5 ± 0.67.8 ± 1.5
15 (IC50/5)8.9 ± 1.115.2 ± 2.3
37.6 (IC50/2)25.4 ± 3.541.6 ± 4.1
H₂O₂ (Positive Control)30.1 ± 2.955.3 ± 3.8
* Indicates statistical significance (p < 0.05) compared to vehicle control.

Tier 3: Mechanistic Insights - Oxidative Stress and Mitochondrial Health

If cytotoxicity is observed, the next logical step is to investigate the underlying mechanism. The thiolactone moiety suggests potential interactions with cellular redox systems. Oxidative stress and mitochondrial dysfunction are common mechanisms of drug-induced toxicity.[7]

Causality and Experimental Choice

We propose a dual approach:

  • ROS Detection: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by reactive oxygen species (ROS) into the highly fluorescent DCF. An increase in fluorescence indicates a rise in intracellular ROS.

  • Mitochondrial Membrane Potential (MMP) Assay: The mitochondrion is a primary target for toxic insults. A drop in MMP is an early indicator of mitochondrial dysfunction and a key event in the intrinsic apoptotic pathway.[8] The JC-1 dye is a ratiometric probe that accumulates in healthy mitochondria as red-fluorescent aggregates. In unhealthy cells with low MMP, the dye remains in the cytoplasm as green-fluorescent monomers. A shift from red to green fluorescence signifies mitochondrial depolarization.

Experimental Protocols

Protocol 4.2.1: Intracellular ROS Measurement (DCFDA Assay)

  • Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24h, treat with N-(2-oxothiolan-3-yl)butanamide at various concentrations for a relevant time period (e.g., 1-6 hours).

  • Probe Loading: Remove the treatment medium, wash with PBS, and incubate cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.

  • Data Acquisition: Wash away the excess probe and measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 4.2.2: Mitochondrial Membrane Potential (JC-1 Assay)

  • Cell Seeding & Treatment: Seed and treat cells as described above.

  • Probe Loading: Remove the treatment medium and incubate cells with 5 µg/mL JC-1 dye in culture medium for 20 minutes at 37°C.

  • Data Acquisition: Wash cells with PBS. Measure fluorescence for both red aggregates (Ex/Em ~561/595 nm) and green monomers (Ex/Em ~488/530 nm) using a plate reader or flow cytometer.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

Conceptual Pathway and Data Presentation

Oxidative_Stress_Pathway cluster_cause Initiating Event cluster_effect Cellular Effects A N-(2-oxothiolan-3-yl)butanamide B Increased ROS Production (DCFDA Assay) A->B C Depletion of Antioxidants (e.g., GSH) A->C D Mitochondrial Damage B->D C->D E Loss of MMP (JC-1 Assay) D->E

Caption: Postulated pathway of oxidative stress-induced toxicity.

Table 3: Hypothetical Mechanistic Data in HeLa Cells (4h Treatment)

Concentration (µM)Relative ROS Levels (% of Control)MMP (Red/Green Ratio, % of Control)
Vehicle Control100 ± 5100 ± 8
22.8 (IC50/2)185 ± 1265 ± 7
45.5 (IC50)320 ± 2530 ± 5
91.0 (IC50x2)450 ± 3012 ± 3
* Indicates statistical significance (p < 0.05) compared to vehicle control.

Tier 4: Elucidating the Mode of Cell Death

Understanding whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis) is crucial. Apoptosis is generally a preferred outcome for anti-cancer agents, while necrosis can trigger inflammation.[9]

Causality and Experimental Choice

The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for differentiating between apoptotic and necrotic cell death.[10]

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter cells that have lost their membrane integrity, a hallmark of late apoptosis and necrosis.

This dual staining allows for the quantification of four cell populations:

  • Viable: Annexin V(-) / PI(-)

  • Early Apoptotic: Annexin V(+) / PI(-)

  • Late Apoptotic/Necrotic: Annexin V(+) / PI(+)

  • Necrotic: Annexin V(-) / PI(+)

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24-48 hours. Collect both adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS. Resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

Conceptual Pathway and Data Presentation

Apoptosis_Pathway cluster_trigger Toxic Insult cluster_pathway Intrinsic Apoptosis Cascade cluster_outcome Cellular Outcome A Mitochondrial Damage (from Tier 3) B Cytochrome c Release A->B C Apoptosome Formation B->C D Caspase-9 Activation (Initiator) C->D E Caspase-3 Activation (Executioner) D->E F PARP Cleavage Substrate Degradation E->F G Apoptosis F->G

Caption: Key events in the intrinsic apoptosis pathway to be investigated.

Table 4: Hypothetical Cell Death Analysis in HeLa Cells (48h Treatment)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle95.12.52.4
IC50 (45.5 µM)48.225.726.1
2x IC50 (91.0 µM)15.330.154.6

Conclusion and Integrated Profile

This technical guide outlines a systematic, four-tiered approach to building a comprehensive in vitro toxicological profile for N-(2-oxothiolan-3-yl)butanamide. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently characterize the compound's safety profile. The hypothetical data presented suggests that N-(2-oxothiolan-3-yl)butanamide could be a moderately cytotoxic agent that induces cell death in cancer cells at lower concentrations than in non-cancerous cell lines. The mechanism appears to involve the induction of significant oxidative stress, leading to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway, with minimal evidence of primary genotoxicity at sub-lethal concentrations. This framework provides a robust foundation for go/no-go decisions in a drug development pipeline and informs the design of subsequent, more complex in vivo studies.

References

  • [MDPI. The Inhibition of Oxidative Stress-Mediated Cell Apoptosis by the Caspase Inhibitor (S)-3-((S)-2-(6-(2,3-dihydrobenzo[b][7][11]dioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5.]([Link])

  • 1][8]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines.

Sources

Methodological & Application

Application Note & Protocol: Preparation of N-(2-oxothiolan-3-yl)butanamide Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions for N-(2-oxothiolan-3-yl)butanamide. As a thiolactone analog of N-acyl-homoserine lactones (AHLs), this compound is of significant interest in studying bacterial quorum sensing and developing novel anti-infective or biofilm-modulating agents. The accuracy, purity, and stability of the stock solution are paramount for generating reproducible and reliable data in biological assays. This guide is designed for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale behind critical experimental steps.

Introduction: The Critical Role of Stock Solution Integrity

N-(2-oxothiolan-3-yl)butanamide belongs to a class of molecules analogous to N-acyl-homoserine lactones (AHLs), which are pivotal signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria. QS allows bacteria to coordinate gene expression with population density, regulating processes such as virulence factor production, biofilm formation, and antibiotic resistance. The study of AHL analogs like N-(2-oxothiolan-3-yl)butanamide is crucial for discovering agonists or antagonists of these pathways.

Compound Characteristics & Properties

Understanding the fundamental properties of N-(2-oxothiolan-3-yl)butanamide is the first step in designing a robust preparation protocol. While specific experimental data for this exact compound is limited, its characteristics can be inferred from its structure and comparison to similar small molecules.

PropertyValue / DescriptionRationale & Source
Molecular Formula C₈H₁₃NO₂SBased on chemical structure.
Molecular Weight 187.26 g/mol Calculated based on the molecular formula.
Appearance Typically a white to off-white solid or powder.Common for similar small molecules.[2]
Solubility Poorly soluble in aqueous solutions. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.The handling of organic compounds in the laboratory often requires organic solvents to mediate solubility.[3] DMSO is a widely used solvent for this purpose.[3][4]

Rationale for Method Selection

The choices made during stock solution preparation directly impact its utility and stability. Our recommended protocol is based on established best practices for small molecules in drug discovery and biological research.

Solvent Selection: The Case for DMSO

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of N-(2-oxothiolan-3-yl)butanamide for several key reasons:

  • High Solvating Power: DMSO can dissolve a wide range of hydrophobic and hydrophilic small molecules, ensuring complete dissolution where other solvents might fail.[3]

  • Biocompatibility at Low Concentrations: While neat DMSO is toxic to cells, it is generally well-tolerated in most cell-based assays at final concentrations below 0.5%, with many researchers aiming for ≤0.1% to minimize any potential off-target effects.[5]

  • Low Volatility: Compared to solvents like ethanol or methanol, DMSO is less volatile, reducing the risk of concentration changes due to evaporation during handling.

  • Stability: Most compounds dissolved in 100% DMSO are stable for extended periods when stored correctly at low temperatures.[4]

Stock Concentration & Aliquoting Strategy

A high-concentration master stock (e.g., 10-100 mM) is prepared to serve as the primary source for all experiments.

  • Minimizing Solvent Effects: Using a concentrated stock allows for the addition of a very small volume to the assay medium, keeping the final solvent concentration well below cytotoxic levels.[6]

  • Preventing Degradation: The master stock should be divided into smaller, single-use aliquots. This strategy is critical to avoid repeated freeze-thaw cycles, which can degrade sensitive compounds and introduce water condensation, potentially leading to precipitation or hydrolysis.[5][6]

Visualization of Key Processes

Visual workflows and pathway diagrams provide a clear and immediate understanding of the experimental logic.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control & Storage weigh 1. Weigh Compound Accurately weigh N-(2-oxothiolan-3-yl)butanamide calculate 2. Calculate Volume Determine required volume of DMSO for target concentration (e.g., 10 mM) weigh->calculate Input mass dissolve 3. Dissolve Add DMSO to compound. Vortex or sonicate until fully dissolved. calculate->dissolve Target volume aliquot 4. Aliquot Dispense stock into single-use, tightly sealed vials dissolve->aliquot Homogeneous solution label_vials 5. Label Clearly label with compound name, concentration, date, and initials aliquot->label_vials store 6. Store Store at -20°C (short-term) or -80°C (long-term) label_vials->store

Caption: Workflow for preparing N-(2-oxothiolan-3-yl)butanamide stock solution.

Hypothetical Quorum Sensing Pathway

G cluster_cell Bacterial Cell luxI LuxI Synthase Synthesizes AHL AHL_out AHL (Signaling Molecule) luxI->AHL_out Synthesis luxR LuxR Receptor Transcriptional Regulator promoter Promoter luxR->promoter Dimerization & Binding target_genes Target Genes (Virulence, Biofilm) promoter->target_genes Gene Expression AHL_out->luxR Binding & Activation Test_Compound N-(2-oxothiolan-3-yl)butanamide (Test Compound) Test_Compound->luxR Competitive Binding (Antagonist Action)

Caption: Hypothetical action of the test compound as a quorum sensing antagonist.

Detailed Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents.[5]

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution in DMSO.

Materials & Equipment:

  • N-(2-oxothiolan-3-yl)butanamide (MW: 187.26 g/mol )

  • High-purity, anhydrous DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Bath sonicator

Step-by-Step Procedure:

  • Calculation:

    • To make a 10 mM (0.010 mol/L) solution, you need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 187.26 g/mol × 1000 mg/g = 1.87 mg

  • Weighing:

    • Tare a clean, empty vial on the analytical balance.

    • Carefully weigh approximately 1.87 mg of N-(2-oxothiolan-3-yl)butanamide directly into the vial. Record the exact mass.

  • Re-calculation of Solvent Volume:

    • Adjust the required DMSO volume based on the actual mass weighed.

    • Volume (mL) = [Actual Mass (mg) / 187.26 ( g/mol )] / 10 (mmol/L)

    • Example: If you weighed 2.05 mg, the required DMSO volume is: [2.05 / 187.26] / 10 = 0.01094 mmol / 10 mmol/L = 0.001094 L = 1.094 mL

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be observed.

    • If dissolution is slow, briefly warm the solution to 37°C or use a bath sonicator for 5-10 minutes.[6]

  • Aliquoting and Storage:

    • Dispense the stock solution into several smaller, single-use aliquots (e.g., 20-50 µL) in tightly sealed, clearly labeled vials.

    • Store aliquots at -20°C for up to 3 months or at -80°C for long-term storage (6+ months) .[4][5][6] Avoid storing in frost-free freezers, which undergo temperature cycles.

Protocol 2: Preparation of Working Solutions for Bioassays

This protocol describes the serial dilution of the master stock to final concentrations for a typical bioassay.

Procedure:

  • Thaw: Remove one aliquot of the 10 mM master stock from the freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM master stock 1:10 in the same solvent (DMSO). This reduces pipetting errors for very low final concentrations.

  • Final Dilution:

    • Calculate the volume of stock needed for your final concentration.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • Use the formula: C₁V₁ = C₂V₂

      • (10,000 µM)(V₁) = (10 µM)(1000 µL)

      • V₁ = 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of your bioassay medium (e.g., cell culture media, buffer).

    • Immediately vortex or mix thoroughly by pipetting to prevent the compound from precipitating.

  • Solvent Control: Crucially, prepare a "vehicle control" or "solvent control" by adding the same volume of pure DMSO to the same final volume of assay medium (e.g., 1 µL of DMSO in 999 µL of medium). This is essential to ensure that any observed effects are due to the compound and not the solvent.[6] The final DMSO concentration in this example is 0.1%.

Quality Control and Troubleshooting

A self-validating protocol includes checks to ensure integrity.

ParameterQC MethodRationale
Concentration & Purity HPLC/LC-MS: Analyze a freshly prepared stock solution.Verifies the correct molecular weight and assesses purity. Can be used to create a standard curve for precise concentration determination.[4]
Stability HPLC/LC-MS: Analyze a stock solution aliquot after a period of storage (e.g., 3 months at -20°C).Compares the chromatogram to the fresh sample to detect any degradation products, ensuring the compound remains stable under the chosen storage conditions.
Solubility Issues Visual Inspection: Observe for precipitation when diluting into aqueous assay media.If precipitation occurs, troubleshooting steps may include gentle warming, sonication, or preparing an intermediate dilution in a co-solvent.[6]
Bioactivity Control Assays: Always include positive and negative controls in your bioassay.Confirms that the stock solution is biologically active and that the assay is performing as expected.

References

  • Captivate Bio. (n.d.). Small Molecules. Retrieved February 14, 2026, from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & He, T. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Methods in Molecular Biology, 803, 265-271.
  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. doi: 10.1007/978-1-61779-364-6_18.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 14, 2026, from [Link]

  • Singh, M., & Balamurugan, K. (2015). Principles Involved in Bioassay by different Methods. Research Journal of Biology, 3(1).

Sources

designing quorum sensing inhibition assays using N-(2-oxothiolan-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing N-(2-oxothiolan-3-yl)butanamide as a Hydrolysis-Resistant Challenge Ligand

Introduction: The "Lactonolysis Loophole" in QSI Screening

In the development of Quorum Sensing Inhibitors (QSIs), a critical failure mode in standard assays is the chemical instability of the challenge ligand. The native autoinducer for the rhl system in Pseudomonas aeruginosa and the cvi system in Chromobacterium violaceum is


-butyryl-L-homoserine lactone (C4-HSL) .

However, C4-HSL is prone to lactonolysis (ring-opening hydrolysis) at physiological pH (pH > 7.0) and elevated temperatures (37°C).[1][2][3][4] This degradation leads to "false positives" in inhibition screens: the reporter strain stops signaling not because the test compound inhibited the receptor, but because the autoinducer spontaneously degraded.

The Solution: N-(2-oxothiolan-3-yl)butanamide, also known as


-butyryl-L-homocysteine thiolactone (C4-HTL) .
This compound replaces the lactone oxygen with a sulfur atom. This modification renders the ring significantly more resistant to pH-mediated hydrolysis while retaining the ability to bind and activate C4-selective QS receptors (e.g., CviR, RhlR).

This Application Note details the protocol for designing a Robust QSI Screen using C4-HTL as a stable challenge agonist to identify true inhibitors of the rhl/cvi quorum sensing systems.

Mechanism of Action & Assay Logic

The core principle of this assay design is Competitive Displacement . We utilize C4-HTL as a stable agonist to induce the QS phenotype. The library of potential inhibitors is then screened for their ability to prevent this induction.[5]

Advantages of C4-HTL over C4-HSL:
  • pH Stability: Resists non-enzymatic ring opening in media up to pH 8.0.

  • Receptor Fidelity: Acts as a functional agonist for CviR (CV026 reporter) and RhlR (PAO1).

  • Reduced Noise: Eliminates signal drift caused by autoinducer decay during long incubations (24–48h).

diagram-1: Mechanism of Action & Stability

MOA cluster_0 Natural Ligand (Unstable) cluster_1 Synthetic Analog (Stable) C4HSL C4-HSL (Lactone Ring) Inactive Open Ring (Inactive) C4HSL->Inactive Spontaneous Degradation Hydrolysis pH > 7.0 Lactonolysis C4HTL C4-HTL (Thiolactone Ring) Receptor QS Receptor (CviR / RhlR) C4HTL->Receptor Stable Binding Signal Gene Expression (Violacein/Pyocyanin) Receptor->Signal Activation Inhibitor Test Compound (QSI) Inhibitor->Receptor Competitive Antagonism

Caption: C4-HTL resists the hydrolytic degradation that inactivates C4-HSL, ensuring that signal loss is due solely to the Test Compound (Inhibitor) blocking the receptor.

Pre-Assay Considerations
ParameterSpecificationRationale
Compound N-(2-oxothiolan-3-yl)butanamide (C4-HTL)Hydrolysis-resistant challenge ligand.
Solvent DMSO (Dimethyl sulfoxide)Prepare 10 mM stock. Store at -20°C. Keep final assay concentration <0.5% to avoid membrane toxicity.
Reporter Strain Chromobacterium violaceum CV026A mini-Tn5 mutant deficient in cviI (synthase). It cannot produce violacein unless exogenous C4 agonist is added.
Media Luria-Bertani (LB) BrothStandard rich media. Buffering with 50 mM MOPS (pH 7.0) is recommended for extra precision.
Control Furanone C-30A known QSI to serve as a positive control for inhibition.
Protocol 1: The "Stable-Agonist" QSI Screen (High-Throughput)

This protocol uses C4-HTL to induce violacein production in CV026.[6] Test compounds are evaluated for their ability to inhibit this induction.[2][7][8][9]

Objective: Identify compounds that block the CviR receptor in the presence of a stable agonist.

Step-by-Step Methodology:
  • Inoculum Preparation:

    • Culture C. violaceum CV026 in LB broth containing Kanamycin (25 µg/mL) overnight at 30°C with shaking (200 rpm).

    • Note: Do not use 37°C for C. violaceum; it produces pigment optimally at 30°C.

    • Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth.

  • Agonist Challenge Preparation:

    • Prepare the Challenge Media : Supplement the diluted bacterial suspension with C4-HTL at a final concentration of 500 nM to 1 µM .

    • Optimization: Perform a dose-response curve of C4-HTL on CV026 first. Select the concentration that yields ~80% maximal violacein production (EC80). This sensitizes the assay to competitive inhibitors.

  • Plate Setup (96-well):

    • Test Wells: Add 190 µL of Challenge Media + 10 µL of Test Compound (in DMSO).

    • Positive Control (No Inhibition): 190 µL Challenge Media + 10 µL DMSO. (Expect Purple).

    • Negative Control (Inhibition): 190 µL Challenge Media + 10 µL Furanone C-30 (final 10 µM). (Expect Clear).

    • Blank: 200 µL sterile LB.

  • Incubation:

    • Incubate plates at 30°C for 24 hours without shaking (static incubation promotes violacein accumulation).

  • Quantification (Violacein Extraction):

    • Crucial Step: Violacein is insoluble in water. You must extract it.[1][3][4]

    • Centrifuge plate (4000 rpm, 15 min) to pellet cells.

    • Carefully aspirate supernatant (do not disturb pellet).

    • Resuspend pellet in 200 µL of 96% Ethanol or DMSO.

    • Shake vigorously for 15 minutes to solubilize the pigment.

    • Centrifuge again to pellet cell debris.

    • Transfer 150 µL of the supernatant to a fresh flat-bottom plate.

    • Measure Absorbance at 585 nm .[2]

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
Protocol 2: Orthogonal Validation (Pyocyanin in P. aeruginosa)

Compounds identified in Protocol 1 must be validated in P. aeruginosa to confirm they inhibit the rhl system (which C4-HTL mimics).

Objective: Confirm QSI activity against the native RhlR receptor using Pyocyanin (a virulence factor controlled by RhlR) as the readout.

Step-by-Step Methodology:
  • Culture:

    • Inoculate P. aeruginosa PAO1 (Wild Type) into PB (Peptone Broth) or LB.

    • Add Test Compound (at sub-MIC concentration determined previously).

    • Note: In this assay, we rely on the bacteria's native production of C4-HSL. However, you can add 10 µM C4-HTL to the media to "super-induce" the system and test if the inhibitor can overcome the stable analog.

  • Incubation:

    • Incubate at 37°C for 18–24 hours with vigorous shaking (aeration is required for pyocyanin production).

  • Chloroform-HCl Extraction (The Gold Standard):

    • Transfer 5 mL of culture supernatant to a glass tube.

    • Add 3 mL Chloroform . Vortex for 2 minutes. (Pyocyanin moves to the blue chloroform layer).[4]

    • Centrifuge (4000 rpm, 10 min) to separate phases.

    • Transfer the bottom (blue) chloroform layer to a fresh tube.[4]

    • Add 1 mL of 0.2 N HCl . Vortex for 1 minute.

    • Chemistry: Pyocyanin is protonated and moves to the aqueous acid layer, turning Pink/Red .

    • Measure Absorbance of the pink layer at 520 nm .[1][3]

Experimental Workflow Diagram
diagram-2: Experimental Workflow

Workflow cluster_screen Primary Screen (Reporter) cluster_valid Validation (Pathogen) start Start: QSI Library step1 CV026 Strain (cviI mutant) start->step1 step2 Add Agonist: C4-HTL (Stable) step1->step2 step3 Incubate 30°C 24 Hours step2->step3 + Test Compound readout1 Violacein Extraction (Abs 585 nm) step3->readout1 step4 P. aeruginosa PAO1 readout1->step4 Hit Confirmation step5 Pyocyanin Assay (Chloroform/HCl) step4->step5 readout2 Abs 520 nm (Pink Layer) step5->readout2

Caption: Workflow utilizing C4-HTL as the stable agonist in the primary screen to filter false positives before validating in the pathogen.

Troubleshooting & Controls
ObservationPossible CauseCorrective Action
No Violacein in Positive Control C4-HTL concentration too low or degraded stock.Freshly prepare C4-HTL. Ensure >500 nM is used.
Clear Wells + Low OD600 Test compound is bactericidal (Antibiotic), not a QSI.Critical: Always measure OD600 before extraction. Discard hits that inhibit growth by >10%.
High Variation in Data Incomplete pigment extraction.Ensure pellet is fully resuspended in Ethanol. Centrifuge debris thoroughly.
Pyocyanin Layer is Colorless pH of HCl is incorrect or oxidative stress is low.Ensure 0.2 N HCl is fresh. Ensure high aeration during PAO1 growth.
References
  • Blackwell, H. E., et al. (2019).[8] N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa. ACS Chemical Biology.

  • McClean, K. H., et al. (1997).[10] Quorum-sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones.[5][9][10] Microbiology.

  • Cayman Chemical. (n.d.). N-butyryl-L-Homocysteine thiolactone Product Information.

  • BenchChem. (2025).[1] Protocol for Pyocyanin Extraction from Bacterial Culture.

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity.

Sources

procedure for N-acylation of homocysteine thiolactone to form butanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the N-acylation of L-homocysteine thiolactone (HTL) to synthesize N-butyryl-L-homocysteine thiolactone (C4-HTL) . This compound is a structural analog of N-butyryl-L-homoserine lactone (C4-HSL), a critical signaling molecule in bacterial quorum sensing (QS).[1]

Part 1: Introduction & Mechanistic Rationale

Target Molecule: N-butyryl-L-homocysteine thiolactone (also known as N-[(3S)-2-oxotetrahydrothiophen-3-yl]butanamide). Significance: While native quorum sensing molecules are often lactones (esters), thiolactone analogs are chemically more stable against hydrolytic degradation by lactonases, making them potent tools for probing QS pathways and inhibiting bacterial virulence.

Reaction Mechanism

The synthesis relies on a Nucleophilic Acyl Substitution . The amine group of the homocysteine thiolactone attacks the carbonyl carbon of the butyryl chloride.

  • Challenge: The thiolactone ring is a cyclic thioester.[2][3] Thioesters are reactive electrophiles.[2][3] Under highly basic aqueous conditions (pH > 8-9), the ring is susceptible to hydrolysis (opening to N-butyryl-homocysteine) or aminolysis (dimerization).

  • Solution: We utilize anhydrous organic conditions (DCM/Et₃N) . This kinetic control favors N-acylation over ring opening, ensuring high yield of the cyclic "butanamide" derivative.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][4][5][6][7]Role
L-Homocysteine Thiolactone HCl 153.631.0Substrate (Nucleophile)
Butyryl Chloride 106.551.1Acylating Agent (Electrophile)
Triethylamine (Et₃N) 101.192.2Base (Scavenger)
Dichloromethane (DCM) --Solvent (Anhydrous)
1M HCl / Sat. NaHCO₃ --Workup Solutions

Critical Note on Stoichiometry: You must use at least 2.0 equivalents of base. The first equivalent neutralizes the hydrochloride salt of the starting material to free the amine; the second neutralizes the HCl generated during acylation.

Step-by-Step Procedure (Method A: Anhydrous Acylation)

1. Preparation of the Nucleophile (0 min)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Add 1.54 g (10 mmol) of L-Homocysteine Thiolactone HCl .

  • Add 30 mL of anhydrous DCM . The solid will not fully dissolve yet.

  • Cool the suspension to 0°C using an ice bath.

2. Liberation & Activation (15 min)

  • Add 3.1 mL (22 mmol) of Triethylamine dropwise over 5 minutes.

  • Observation: The suspension should clear as the free base thiolactone dissolves, and slight fuming/precipitate (Et₃N·HCl) may form.[5]

  • Stir at 0°C for 10 minutes to ensure complete deprotonation.

3. Acylation Reaction (2-4 hours)

  • Add 1.15 mL (11 mmol) of Butyryl Chloride dropwise via syringe over 10 minutes.

  • Caution: Reaction is exothermic. Maintain 0°C to prevent side reactions.

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 3 hours. Monitor by TLC (Mobile Phase: 50% EtOAc in Hexanes; Stain: KMnO₄ or Iodine). Product R_f will be higher than the starting amine.

4. Workup & Purification

  • Dilute the reaction mixture with 50 mL DCM .

  • Wash 1: 30 mL 1M HCl (Removes unreacted amine and excess Et₃N).

  • Wash 2: 30 mL Saturated NaHCO₃ (Neutralizes residual acid; Watch for CO₂ evolution).

  • Wash 3: 30 mL Brine (Saturated NaCl).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.

  • Filter and concentrate under reduced pressure (Rotary Evaporator, 35°C water bath) to yield an off-white solid.

5. Recrystallization (Optional for High Purity)

  • If the crude solid is yellowish, recrystallize from hot Ethyl Acetate/Hexanes .

  • Dissolve in minimum hot EtOAc, add Hexanes until turbid, and cool to 4°C overnight.

  • Target Yield: 75-85%.

  • Melting Point: 76–80 °C.

Part 3: Visualization & Data

Reaction Scheme & Pathway

The following diagram illustrates the transformation and potential side reactions (hydrolysis) that this protocol avoids.

G Start L-Homocysteine Thiolactone HCl FreeBase Free Amine Intermediate Start->FreeBase Deprotonation (0°C, DCM) Base Et3N (2.2 eq) Base->FreeBase Product N-Butyryl-L-Homocysteine Thiolactone (Target) FreeBase->Product Nucleophilic Attack (RT, 3h) Acyl Butyryl Chloride Acyl->Product SideProduct Ring Opening (N-Butyryl Homocysteine) Product->SideProduct Hydrolysis (Avoid pH > 9)

Caption: Synthesis pathway of N-butyryl-L-homocysteine thiolactone showing critical deprotonation step and avoidance of hydrolytic ring opening.

Characterization Data (Expected)
AnalysisMetricExpected ResultInterpretation
1H NMR Chemical Shift (δ)4.67 ppm (q, 1H)Alpha-proton (Chiral center)
3.2 - 3.4 ppm (m, 2H)Ring CH₂ adjacent to Sulfur
2.2 ppm (t, 2H)Butyryl CH₂ adjacent to Carbonyl
0.95 ppm (t, 3H)Terminal Methyl of butyryl chain
IR Wavenumber (cm⁻¹)1700 cm⁻¹ (Amide I)Formation of Amide bond
1690-1710 cm⁻¹ (Thioester)Retention of Thiolactone ring
MS (ESI) m/z188.1 [M+H]⁺ Molecular Ion (MW = 187.[1][4][6][8]26)

Part 4: Troubleshooting & Safety

1. Ring Hydrolysis (Low Yield)

  • Symptom:[9] Product is a sticky oil or soluble in NaHCO₃ wash.

  • Cause: The thiolactone ring opened to form the carboxylic acid.

  • Fix: Ensure all glassware is dry. Do not use aqueous base (NaOH) for the reaction. Keep workup brief and cold.

2. Incomplete Reaction

  • Symptom:[9] Starting material spot persists on TLC.

  • Fix: Ensure Et₃N is fresh. HCl salts can trap the amine if base is insufficient. Add 0.5 eq more Et₃N.

3. Safety Hazards

  • Butyryl Chloride: Corrosive and lachrymator. Handle in a fume hood.

  • Homocysteine Thiolactone: Biologically active; potential modulator of protein structure (N-homocysteinylation).[3][7][10][11] Wear gloves and avoid dust inhalation.

References

  • Jakubowski, H. (2006). Mechanism of the condensation of homocysteine thiolactone with aldehydes. Chemistry – A European Journal.[5] Retrieved from [Link]

  • Chubarov, A. (2021).[3][7] Homocysteine Thiolactone: Biology and Chemistry. Encyclopedia MDPI. Retrieved from [Link]

  • McClean, K. H., et al. (1997). Quorum-sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of N-(2-oxothiolan-3-yl)butanamide Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of N-(2-oxothiolan-3-yl)butanamide, a putative quorum sensing inhibitor, against the opportunistic pathogen Pseudomonas aeruginosa. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough preclinical assessment.

Introduction: The Rationale for Targeting Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is a formidable human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key factor in its pathogenicity and recalcitrance to treatment is its sophisticated cell-to-cell communication system, known as quorum sensing (QS).[1][2][3] This system allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of resilient biofilms.[4][5][6]

The P. aeruginosa QS network is complex, with the Las and Rhl systems being central players. These systems utilize N-acyl-homoserine lactones (AHLs) as signaling molecules.[3][7] The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which, upon reaching a threshold concentration, binds to the transcriptional regulator LasR.[7][8][9] This complex then activates the expression of a suite of virulence genes. Similarly, the RhlI/RhlR system utilizes N-butanoyl-L-homoserine lactone (C4-HSL).[3][7]

N-(2-oxothiolan-3-yl)butanamide is an analog of the native AHL signals and is hypothesized to act as an antagonist to the QS receptors, thereby disrupting this communication pathway. By interfering with QS, such compounds have the potential to attenuate the virulence of P. aeruginosa without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[7][10] This "anti-virulence" approach is a promising strategy to combat infections caused by this problematic pathogen.[10][11]

The following protocols are designed to rigorously evaluate the efficacy of N-(2-oxothiolan-3-yl)butanamide in disrupting key pathogenic behaviors of P. aeruginosain vitro.

Preliminary Characterization: Antimicrobial Susceptibility Testing

Before assessing the anti-virulence properties of N-(2-oxothiolan-3-yl)butanamide, it is crucial to determine its effect on bacterial growth. An ideal quorum sensing inhibitor should not inhibit bacterial growth, as this would confound the interpretation of anti-virulence assays. The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of N-(2-oxothiolan-3-yl)butanamide against P. aeruginosa using the broth microdilution method.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1, ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • N-(2-oxothiolan-3-yl)butanamide

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of P. aeruginosa from a fresh agar plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of N-(2-oxothiolan-3-yl)butanamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, read the optical density (OD) at 600 nm using a microplate reader.

Expected Data and Interpretation

The results of the MIC assay can be summarized in a table.

CompoundP. aeruginosa StrainMIC (µg/mL)
N-(2-oxothiolan-3-yl)butanamidePAO1>128
Ciprofloxacin (Control)PAO10.25

Interpretation: A high MIC value for N-(2-oxothiolan-3-yl)butanamide is desirable, as it indicates a lack of direct antimicrobial activity. This allows for the subsequent testing of its anti-virulence properties at sub-MIC concentrations without the confounding effect of growth inhibition.

Assessment of Anti-Biofilm Activity

Biofilm formation is a critical virulence factor of P. aeruginosa, contributing to chronic infections and increased antibiotic resistance.[4][15] The microtiter plate assay is a reliable and high-throughput method to assess the ability of a compound to inhibit the early stages of biofilm formation.[16][17][18]

Protocol: Biofilm Inhibition Assay

This protocol describes the use of a crystal violet staining method to quantify the effect of N-(2-oxothiolan-3-yl)butanamide on P. aeruginosa biofilm formation.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth or M63 minimal medium

  • N-(2-oxothiolan-3-yl)butanamide (at sub-MIC concentrations)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Preparation of Cultures and Compound:

    • Grow an overnight culture of P. aeruginosa in LB broth.

    • Dilute the overnight culture 1:100 into fresh medium.

    • Prepare dilutions of N-(2-oxothiolan-3-yl)butanamide in the same medium at concentrations below its MIC.

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (solvent only).

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Staining and Quantification:

    • Carefully discard the planktonic cells and gently wash the wells twice with sterile phosphate-buffered saline (PBS).

    • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.[16]

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound dye.[16]

    • Measure the absorbance at 550 nm using a microplate reader.

Data Presentation and Interpretation

The percentage of biofilm inhibition can be calculated and presented in a table.

Concentration of N-(2-oxothiolan-3-yl)butanamide (µg/mL)Absorbance at 550 nm (Mean ± SD)Biofilm Inhibition (%)
0 (Control)1.2 ± 0.10
160.8 ± 0.0533.3
320.5 ± 0.0458.3
640.3 ± 0.0375.0

Calculation: Biofilm Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100

A dose-dependent decrease in absorbance indicates that N-(2-oxothiolan-3-yl)butanamide inhibits biofilm formation.

Experimental Workflow for Biofilm Inhibition Assay

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Overnight P. aeruginosa Culture B Dilute Culture 1:100 A->B D Add Culture & Compound to 96-well Plate B->D C Prepare Compound Dilutions (Sub-MIC) C->D E Incubate 24-48h at 37°C D->E F Wash Wells (PBS) E->F G Stain with Crystal Violet F->G H Wash Wells (Water) G->H I Solubilize Dye (Acetic Acid) H->I J Read Absorbance at 550 nm I->J

Caption: Workflow for the in vitro biofilm inhibition assay.

Evaluation of Quorum Sensing Inhibition

To directly assess the impact of N-(2-oxothiolan-3-yl)butanamide on QS, the production of a key QS-regulated virulence factor, pyocyanin, can be quantified. Pyocyanin is a blue-green phenazine pigment whose production is under the control of the rhl and las QS systems.

Protocol: Pyocyanin Production Inhibition Assay

This protocol measures the inhibition of pyocyanin production by P. aeruginosa in the presence of N-(2-oxothiolan-3-yl)butanamide.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Peptone Tryptic Soy Broth (PTSB)

  • N-(2-oxothiolan-3-yl)butanamide (at sub-MIC concentrations)

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Culture Preparation:

    • Inoculate P. aeruginosa into PTSB containing various sub-MIC concentrations of N-(2-oxothiolan-3-yl)butanamide.

    • Include a vehicle control.

    • Incubate at 37°C with shaking for 24 hours.

  • Pyocyanin Extraction:

    • Centrifuge the cultures to pellet the bacterial cells.

    • Transfer the supernatant to a new tube.

    • Extract the pyocyanin from the supernatant by adding 3 mL of chloroform and vortexing.

    • Separate the chloroform layer (which will be blue) and transfer it to a new tube.

    • Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Quantification:

    • Measure the absorbance of the pink aqueous phase at 520 nm.

    • The concentration of pyocyanin is calculated by multiplying the OD at 520 nm by 17.072.

Data Presentation and Analysis

The results can be presented in a table showing the dose-dependent inhibition of pyocyanin production.

Concentration of N-(2-oxothiolan-3-yl)butanamide (µg/mL)Pyocyanin Concentration (µg/mL) (Mean ± SD)Inhibition of Pyocyanin Production (%)
0 (Control)8.5 ± 0.70
165.2 ± 0.538.8
322.8 ± 0.367.1
641.1 ± 0.287.1

A significant reduction in pyocyanin production in the presence of N-(2-oxothiolan-3-yl)butanamide provides strong evidence of its quorum sensing inhibitory activity.

Quorum Sensing Inhibition Logical Pathway

Quorum_Sensing_Inhibition cluster_qs P. aeruginosa Quorum Sensing cluster_inhibition Inhibition Mechanism LasI LasI Synthase AHL 3O-C12-HSL (AHL Signal) LasI->AHL produces LasR LasR Receptor AHL->LasR binds & activates Virulence Virulence Gene Expression (e.g., pyocyanin, biofilm factors) LasR->Virulence induces Biofilm Biofilm Formation Virulence->Biofilm Pyocyanin Pyocyanin Production Virulence->Pyocyanin Compound N-(2-oxothiolan-3-yl)butanamide (AHL Analog) Block Blocks AHL Binding Compound->Block Block->LasR targets

Caption: Proposed mechanism of quorum sensing inhibition.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of N-(2-oxothiolan-3-yl)butanamide as a potential anti-virulence agent against Pseudomonas aeruginosa. Successful demonstration of biofilm and quorum sensing inhibition, in the absence of direct antimicrobial activity, would warrant further investigation.

Future studies could include:

  • Transcriptomic analysis (RNA-seq): To understand the global changes in gene expression in P. aeruginosa upon treatment with the compound.

  • In vivo efficacy studies: Using animal models of infection (e.g., murine models of pneumonia or wound infection) to assess the therapeutic potential of N-(2-oxothiolan-3-yl)butanamide.

  • Synergy studies: Investigating the potential for the compound to potentiate the activity of conventional antibiotics.

By systematically applying these in vitro protocols, researchers can effectively evaluate the promise of novel quorum sensing inhibitors like N-(2-oxothiolan-3-yl)butanamide in the ongoing battle against antibiotic-resistant pathogens.

References

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]

  • Majeed, H., Toseef, M., Naz, A., & Shafaat, S. (2021). Assessment of biofilm formation by pseudomonas aeruginosa and hydrodynamic evaluation of microtiter plate assay. JPMA. The Journal of the Pakistan Medical Association, 71(1(A)), 143-148. [Link]

  • Müsken, M., Di-Fiore, S., Römling, U., & Häussler, S. (2010). A 96-well-plate–based optical method for the quantitative and qualitative evaluation of Pseudomonas aeruginosa biofilm formation and its application to susceptibility testing. Nature Protocols, 5(8), 1460-1469. [Link]

  • Majeed, H., Toseef, M., Naz, A., & Shafaat, S. (2021). Assessment of biofilm formation by pseudomonas aeruginosa and hydrodynamic evaluation of microtiter plate assay. ResearchGate. [Link]

  • Rasmussen, T. B., & Givskov, M. (2010). Qualitative and quantitative determination of quorum sensing inhibition in vitro. In Quorum Sensing (pp. 235-247). Humana Press. [Link]

  • Singh, K., Singh, S. K., & Singh, V. K. (2020). Qualitative and Quantitative Biofilm Assay of Pseudomonas aeruginosa Isolates from Clinical Samples. International Journal of Current Microbiology and Applied Sciences, 9(6), 2319-7706. [Link]

  • Chan, Y. H., Chua, S. L., & Chan, K. G. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Microbiology, 6, 1297. [Link]

  • Paczkowski, J. E., Mukherjee, S., & Bassler, B. L. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Molecular Biosciences, 10, 1264858. [Link]

  • Zhang, J., Feng, T., Zhou, J., Li, H., & Wang, L. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 12, 864984. [Link]

  • CLSI AST News Update. (2023, June). New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. [Link]

  • Jakobsen, T. H., van Gennip, M., Phipps, R. K., Shanmugham, M. S., Christensen, L. D., Alhede, M., ... & Givskov, M. (2012). Ajoene, a sulfur-rich molecule from garlic, inhibits genes in P. aeruginosa. Antimicrobial agents and chemotherapy, 56(5), 2314-2325. [Link]

  • Li, G., Yan, C., Xu, Y., Feng, Y., Wu, Q., Lv, J., ... & Yang, L. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Molecules, 27(8), 2439. [Link]

  • CLSI. (2022). M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria, 4th Edition. [Link]

  • Li, G., Yan, C., Xu, Y., Feng, Y., Wu, Q., Lv, J., ... & Yang, L. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. PubMed. [Link]

  • Zhang, L., Li, Y., Liang, W., & Yu, Y. (2024). Comparison of in vitro antimicrobial susceptibility between mucoid and non-mucoid Pseudomonas aeruginosa and its guiding value for antibiotic therapy. Microbiology Spectrum, 12(1), e02717-23. [Link]

  • del-Prado-Audelo, M. L., Caballero-Florán, I. H., Meza-Toledo, S. E., Mendoza-Muñoz, N., González-Torres, M., Florán, B., & Cortés, H. (2020). Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method. Antibiotics, 9(12), 899. [Link]

  • Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., Blackwell, H. E., & Greenberg, E. P. (2005). A structurally unrelated mimic of a Pseudomonas aeruginosa acyl-homoserine lactone quorum-sensing signal. Proceedings of the National Academy of Sciences, 102(38), 13543-13548. [Link]

  • Abraham, S., & G, S. (2012). In vitro trials of some antimicrobial combinations against Staphylococcus aureus and Pseudomonas aeruginosa. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 569-571. [Link]

  • El-Batal, A. I., El-Ghamry, A. A., Al-Harbi, M. S., & Al-Otaibi, T. M. (2022). Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles. Molecules, 27(19), 6296. [Link]

  • Wang, Y., Li, J., & Lu, Y. (2021). In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors. bioRxiv. [Link]

  • Medical Microbiology. (2019, October 1). Pseudomonas aeruginosa antimicrobial sensitivity testing || AST||antibiotics uses according to CLSI [Video]. YouTube. [Link]

  • Sato, H., Frank, D. W., Hillard, C. J., Feix, J. B., Pankhaniya, R. R., Moriyama, K., ... & Haas, A. (2003). The mechanism of action of the Pseudomonas aeruginosa-encoded type III cytotoxin, ExoU. The EMBO journal, 22(12), 2959-2969. [Link]

  • Simner, P. J., Bergman, Y., & Clinical and Laboratory Standards Institute. (2023). Establishing Clinical and Laboratory Standards Institute M45 antimicrobial susceptibility testing methods and breakpoints for Pseudomonas other than Pseudomonas aeruginosa. ResearchGate. [Link]

  • Li, S., Wang, Y., Li, Y., Li, S., Wang, R., & Shang, D. (2023). In vitro and in vivo anti-Pseudomonas aeruginosa activity of a scorpion peptide derivative. Frontiers in Microbiology, 14, 1198547. [Link]

  • Amara, N., Mashiach, R., Le-Berre, R., Visscher, F., Faure, D., & Dessaux, Y. (2007). Growth inhibition of adherent Pseudomonas aeruginosa by an N-butanoyl-l-homoserine lactone analog. Canadian journal of microbiology, 53(5), 596-606. [Link]

  • CLSI AST News Update. (2023, June). CLSI AST News Update. [Link]

  • Lee, J., Kim, J., & Byun, Y. (2021). Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Cukurovali, A., Yilmaz, I., & Gur, S. (2006). Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. Archiv der Pharmazie, 339(6), 333-337. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. [Link]

  • Gomaa, M. A. M., & Hassan, D. K. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3788. [Link]

  • Gomaa, M. A. M., & Hassan, D. K. (2019). Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides. Archiv der Pharmazie, 352(12), e1900209. [Link]

  • Farkas, A., Táncsics, A., Kriszt, B., Benedek, T., Tóth, E., Kéki, Z., ... & Szabó, G. (2024). N-Alkane Assimilation by Pseudomonas aeruginosa and Its Interactions with Virulence and Antibiotic Resistance. International Journal of Molecular Sciences, 25(3), 1709. [Link]

  • Smith, R. S., Harris, S. G., Phipps, R., & Iglewski, B. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of bacteriology, 184(4), 1132-1139. [Link]

  • Issayeva, A., Abylkalykova, R., Tashmuhambetova, Z., Amantay, A., Baktybayeva, L., & Seilkhanov, T. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 29(15), 3465. [Link]

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Troubleshooting & Optimization

Technical Resource Hub: Solubility Enhancement for N-(2-oxothiolan-3-yl)butanamide and Analogs in In Vitro Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of "Brick Dust" in Biology

Researchers in drug development are frequently confronted with promising small molecules that exhibit poor aqueous solubility. N-(2-oxothiolan-3-yl)butanamide, a member of the N-acyl-homocysteine thiolactone (AHTL) class of compounds, represents a typical example.[1] These molecules, often colloquially termed "brick dust," possess significant therapeutic potential but their hydrophobicity makes them challenging to work with in aqueous cell culture media. This guide provides a comprehensive framework for systematically improving the solubility of N-(2-oxothiolan-3-yl)butanamide and similar molecules, ensuring reliable and reproducible results in your in vitro assays.

Physicochemical Profile of N-(2-oxothiolan-3-yl)butanamide:

A predictive analysis of the molecule's structure reveals key features governing its solubility:

  • Thiolactone Ring: The core N-(2-oxothiolan-3-yl) structure is a cyclic thioester. While the ester and keto groups offer some polarity, the ring itself is relatively hydrophobic. Thiolactones are also noted for their hydrolytic stability compared to their lactone counterparts, which is a favorable property for experimental consistency.[1][2]

  • Butanamide Side Chain: The butanamide group (C4H9NO) contributes both a polar amide bond and a nonpolar four-carbon alkyl chain.[3][4] This amphipathic nature is a primary driver of low water solubility.

This combination of features predicts that N-(2-oxothiolan-3-yl)butanamide will require a solubilization strategy that can overcome the energetic barrier of dissolving a largely nonpolar molecule in a polar aqueous environment like cell culture media.

Troubleshooting Guide & Immediate Solutions (Q&A)

This section addresses the most common issues encountered when working with poorly soluble compounds.

Q1: I added my compound directly to the culture media, and now I see particles/cloudiness. What happened?

A1: This is precipitation, the most common issue with hydrophobic compounds. Culture media is a complex aqueous salt solution, which is a hostile environment for a nonpolar molecule. Never add a powdered hydrophobic compound directly to aqueous media. You must first create a concentrated stock solution in an appropriate organic solvent.

Q2: I made a stock solution in DMSO, but when I added it to my media, it still precipitated. What should I do?

A2: This indicates that the final concentration of the compound in the media exceeds its aqueous solubility limit, even with the small amount of co-solvent. Here are the immediate troubleshooting steps:

  • Lower the Final Concentration: Is the intended final concentration essential? Try a lower concentration to see if it remains in solution.

  • Check Your Dilution Technique: Rapidly "dumping" the DMSO stock into the media can cause localized high concentrations, leading to precipitation. The correct method is to add the stock solution to the media while gently vortexing or swirling to ensure rapid dispersion.[5]

  • Increase the Co-solvent (DMSO) Percentage: While effective, this must be done with caution. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some robust lines may tolerate 1%.[6] Primary cells are often more sensitive.[6] Crucially, you must run a "vehicle control" (media with the same final DMSO concentration but without your compound) to ensure any observed cellular effects are due to your compound and not the solvent. [5]

Q3: I'm concerned about the toxicity of my solvent. What are the typical limits for cell culture?

A3: Dimethyl sulfoxide (DMSO) is the most widely used solvent for its high solubilizing power and compatibility with most assays.[7] However, it is not inert.

  • General Guideline: Keep the final DMSO concentration ≤ 0.5% (v/v) .[5][6]

  • Sensitive Cells: For primary cells or sensitive cell lines, aim for ≤ 0.1% (v/v) .[6][8]

  • Toxicity Profile: DMSO concentrations above 1-2% can induce stress, affect cell differentiation, inhibit proliferation, and at high levels (>5%), cause membrane damage and apoptosis.[7][8][9] The toxic effect is dependent on the cell type and the duration of exposure.[8]

Q4: My experiment requires a higher compound concentration than I can achieve with DMSO alone. What's the next step?

A4: If you've reached the DMSO toxicity limit and still observe precipitation, you need to explore advanced solubilization techniques. The most common and effective method is the use of cyclodextrins. See the Advanced Solubilization Strategies section for a detailed protocol.

Core Experimental Protocols

These protocols provide a validated, step-by-step workflow for preparing and using your compound in cell culture experiments.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol is the mandatory first step for solubilizing your compound.

Objective: To create a sterile, high-concentration stock solution (typically 10-20 mM) in an organic solvent.

Materials:

  • N-(2-oxothiolan-3-yl)butanamide (powder form)

  • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil[10]

  • Sterile, positive displacement pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Methodology:

  • Calculation: Determine the mass of the compound needed to prepare a desired volume and concentration (e.g., 10 mM). Use an online molarity calculator for accuracy.

  • Weighing: Accurately weigh the compound into the sterile amber vial inside a chemical fume hood, especially if the compound's toxicity is unknown.[10]

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 10-30 minutes.[10] Gentle warming to 37°C can also aid dissolution, but ensure the compound is heat-stable.[10]

  • Sterilization (Critical Step): Filter the stock solution through a 0.22 µm sterile syringe filter (PTFE or other solvent-compatible membrane) into a new sterile amber vial. This removes any potential microbial contamination and micro-precipitates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C. A typical stock in DMSO is stable for at least 1 month at -20°C or 6 months at -80°C.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.[11]

Protocol 2: Preparation of Final Working Solution in Culture Media

This protocol details the critical dilution step from the organic stock into your aqueous culture media.

Objective: To prepare the final, ready-to-use culture medium containing the desired concentration of your compound and a non-toxic level of solvent.

Workflow Diagram: Stock to Working Solution

G cluster_prep Preparation Phase cluster_dilution Dilution Phase Stock 1. 10mM Stock in DMSO (Protocol 1) Add 4. Add Stock Dropwise to Vortex Stock->Add Media 2. Pre-warm Culture Media to 37°C Vortex 3. Vortexing Media Media->Vortex Vortex->Add Incubate 5. Final Working Solution (e.g., 10µM Compound, 0.1% DMSO) Add->Incubate

Caption: Workflow for diluting DMSO stock into aqueous media.

Methodology:

  • Pre-warm Media: Warm the required volume of complete culture medium to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to make 10 mL of 10 µM working solution from a 10 mM stock, you would need 10 µL of stock. This results in a final DMSO concentration of 0.1% (10 µL in 10 mL), which is well-tolerated by most cell lines.

  • The Critical Step - Dilution:

    • Place the tube of pre-warmed media on a vortex mixer set to a medium speed (continuous gentle mixing, not vigorous shaking).

    • While the media is vortexing, slowly add the calculated volume of the stock solution drop-by-drop into the vortex. This ensures immediate and rapid dispersion, preventing the compound from precipitating.

  • Final Check: After addition, cap the tube and leave it on the vortex for another 10-15 seconds. Visually inspect the solution against a light source to ensure there is no cloudiness or precipitate.

  • Use Immediately: Use the freshly prepared media to treat your cells as planned. Do not store diluted compound in aqueous media for long periods unless stability has been confirmed.

Advanced Solubilization Strategies: Cyclodextrins

When standard solvent-based methods are insufficient, cyclodextrins offer a powerful alternative.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They act as "molecular buckets," encapsulating the hydrophobic drug molecule (the "guest") within their cavity to form a water-soluble "inclusion complex."[12][13][14] This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[12][14]

Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.

Protocol 3: Solubilization using HP-β-CD

Objective: To prepare a stock solution of the compound complexed with HP-β-CD for subsequent dilution in culture media.

Methodology:

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile, deionized water. This will serve as your primary solvent.

  • Molar Ratio Determination: A common starting point is a 1:1 or 1:2 molar ratio of your compound to HP-β-CD. You may need to optimize this ratio.

  • Complexation:

    • Weigh your compound into a sterile vial.

    • Add the calculated volume of the 45% HP-β-CD solution to achieve the desired molar ratio and final compound concentration.

    • Vortex vigorously. The solution may appear cloudy initially.

    • Incubate the mixture at 37°C for 1-2 hours with continuous shaking or sonication to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterilization and Storage: Filter the complex solution through a 0.22 µm syringe filter and store it at 4°C. This stock is now an aqueous solution and can be directly diluted into your culture media.

  • Validation: Always run a parallel vehicle control with the same final concentration of HP-β-CD in the media to account for any effects of the cyclodextrin itself.

Data Summary & Reference Tables

Table 1: Properties of Common Solvents for Cell Culture

SolventRecommended Final Conc.Maximum Tolerated Conc. (Cell-line dependent)Key Considerations
DMSO ≤ 0.1% - 0.5% [5][6]1.0% - 2.0%[8]Gold standard; potent solvent. Can induce cell differentiation and stress at higher concentrations.[7]
Ethanol ≤ 0.1% - 0.5%~1.0%Useful for moderately nonpolar compounds. Can be more toxic than DMSO for some cell lines.
PEG 400 ≤ 0.5%VariesPolyethylene glycol 400. A less toxic alternative, but also a less potent solvent than DMSO.
HP-β-CD Varies (e.g., 1-10 mM)HighNot a solvent, but a complexing agent. Generally low toxicity. Can sometimes extract cholesterol from cell membranes at very high concentrations.

Decision-Making Workflow for Solubility Enhancement

This flowchart provides a logical path for addressing solubility issues.

Caption: Decision-making flowchart for troubleshooting solubility.

References

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? [Online forum post]. Available at: [Link]

  • Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. Available at: [Link]

  • Corning Life Sciences. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Available at: [Link]

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Podcast]. Available at: [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Available at: [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Jain, A. C., et al. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47(4), 665-680. Available at: [Link]

  • Cell Culture Dish. (n.d.). What techniques can you suggest for improving media solubility for media that is difficult to get into solution? Available at: [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Available at: [Link]

  • Soty, M., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Expert Opinion on Drug Delivery, 16(5), 495-507. Available at: [Link]

  • Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? [Online forum post]. Available at: [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 10(4-s), 143-151. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanamide (CAS 541-35-5). Available at: [Link]

  • Geske, G. D., et al. (2019). N-Acyl l-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa. ACS Chemical Biology, 14(2), 186–191. Available at: [Link]

  • PubChem. (n.d.). Butanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-. National Center for Biotechnology Information. Available at: [Link]

  • Geske, G. D., et al. (2019). N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa. ACS Chemical Biology, 14(2), 186-191. Available at: [Link]

  • Perła-Kaján, J., & Jakubowski, H. (2021). Homocysteine Thiolactone: Biology and Chemistry. International Journal of Molecular Sciences, 22(11), 6030. Available at: [Link]

  • Wikipedia. (n.d.). Butyramide. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. CompTox Chemicals Dashboard. Available at: [Link]

Sources

optimizing reaction yield for N-(2-oxothiolan-3-yl)butanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-YIELD-C4-HSL Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

You are synthesizing


-(2-oxothiolan-3-yl)butanamide  (also known as 

-butyryl-DL-homocysteine thiolactone or C4-HSL analog). This molecule serves as a critical autoinducer mimic in quorum sensing studies.

The Central Challenge: The synthesis relies on acylating the amine group of homocysteine thiolactone (HTL).[1] However, the thiolactone ring is thermodynamically unstable in basic or aqueous conditions (pH > 7.5). It is prone to hydrolysis (ring-opening), which generates a free thiol that subsequently oxidizes into a disulfide dimer.

Optimization Strategy: To maximize yield, you must shift from "standard amide coupling" (Schotten-Baumann) to anhydrous organic base conditions that strictly limit ring hydrolysis.

Module 1: The "Golden Standard" Protocol

Use this protocol to establish a baseline. It is optimized for 1–5g scale synthesis.

Reagent Table
ReagentEquiv.RoleCritical Specification
DL-Homocysteine Thiolactone HCl 1.0SubstrateMust be dry. Store in desiccator.
Butyryl Chloride 1.1Acylating AgentFreshly distilled if yellow/cloudy.
Pyridine 2.2BaseAnhydrous. Acts as proton sponge & catalyst.
Dichloromethane (DCM) SolventMediumAnhydrous. Dry over molecular sieves.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add 1.0 eq of DL-Homocysteine Thiolactone HCl.

    • Suspend in anhydrous DCM (concentration ~0.2 M). Note: The salt will not fully dissolve yet.

  • Base Addition (The Solubilization):

    • Cool the suspension to 0°C (ice bath).

    • Add 2.2 eq of Pyridine dropwise.

    • Observation: The suspension should clear as the free base of the thiolactone is liberated.

  • Acylation (The Critical Step):

    • Add 1.1 eq of Butyryl Chloride dropwise over 15–20 minutes.

    • Why: Rapid addition generates localized heat, promoting ring-opening side reactions.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane).

  • Quenching & Workup (The Yield Saver):

    • Crucial: Do not use strong basic washes.

    • Wash 1: 1M HCl (Cold) – Removes excess pyridine.

    • Wash 2: Saturated

      
        – Perform quickly (<2 mins) to neutralize acid without hydrolyzing the ring.
      
    • Wash 3: Brine – Maximizes organic phase recovery.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from DCM/Hexane or Diethyl Ether.

    • Target Yield: 75–85%.

Module 2: Diagnostic Visualization

The following diagram illustrates the competing pathways. Your goal is to block the "Red" pathways.

ReactionPathways HTL HTL-HCl Salt FreeBase Free Amine (Reactive Intermediate) HTL->FreeBase Base (Pyridine) Product TARGET PRODUCT N-butyryl thiolactone FreeBase->Product Butyryl Chloride (Anhydrous) RingOpen Ring-Opened (N-butyryl homocysteine) FreeBase->RingOpen High pH (>8) or Water Present Product->RingOpen Hydrolysis during Workup Dimer Disulfide Dimer (Oxidative Byproduct) RingOpen->Dimer O2 (Air Oxidation)

Figure 1: Reaction pathway analysis showing the critical divergence between successful acylation (Green) and ring-opening failure modes (Red).

Module 3: Troubleshooting Guide
Issue 1: Low Yield (<40%) & Sticky Residue
  • Diagnosis: Ring Opening (Hydrolysis).[1]

  • Root Cause: The thiolactone ring was attacked by water or hydroxide.[1] This often happens if the reaction solvent wasn't dry or if the workup was too basic.

  • Verification: Check IR.

    • Target: Sharp peak at ~1770 cm⁻¹ (Thiolactone C=O).

    • Failure: Broad peak at ~1700 cm⁻¹ (Carboxylic acid) or loss of 1770 peak.

  • Corrective Action:

    • Ensure DCM is distilled over

      
       or dried with sieves.
      
    • Skip the

      
       wash if emulsion forms; use Brine only.
      
Issue 2: Product is Water Soluble (Loss to Aqueous Layer)
  • Diagnosis: Polarity Mismatch.

  • Root Cause: The butyryl chain (C4) is short, making the molecule moderately polar. Standard extraction may leave product in the water.

  • Corrective Action:

    • Salting Out: Saturate the aqueous layer with solid NaCl before extraction.

    • Solvent Switch: Perform extractions with Chloroform (

      
      ) instead of EtOAc (Chloroform is better for extracting lactones).
      
Issue 3: White Precipitate that is NOT Product
  • Diagnosis: Pyridinium Hydrochloride Salt.

  • Root Cause: Incomplete washing.

  • Corrective Action: The 1M HCl wash is non-negotiable. If the solid persists, filter the DCM solution through a small pad of silica gel before evaporation.

Module 4: Advanced Optimization (FAQs)

Q: Can I use Triethylamine (


) instead of Pyridine? 
A: Proceed with caution. 

is a stronger base (pKa ~10.7) compared to Pyridine (pKa ~5.2). Stronger bases increase the risk of abstracting the

-proton or directly opening the ring via aminolysis. If you must use

, lower the temperature to -10°C and add it very slowly.

Q: I need to scale this to 50g. What changes? A: At scale, the exotherm from adding Butyryl Chloride becomes dangerous.

  • Dilution: Increase solvent volume to 0.1 M.

  • Addition: Use a pressure-equalizing addition funnel.

  • Quench: Pour the reaction mixture into the ice-cold HCl solution (inverse quench) to ensure immediate neutralization of the base.

Q: How do I store the final product? A: Thiolactones are sensitive to hydrolysis over time. Store at -20°C under Argon/Nitrogen. Avoid DMSO as a solvent for long-term stock solutions (DMSO can act as an oxidant); use acidified Ethyl Acetate or dry Acetonitrile.

Decision Logic for Troubleshooting

Troubleshooting Start Problem Detected IRCheck Check IR Spectrum Start->IRCheck Peak1770 Peak @ 1770 cm-1 (Ring Intact) IRCheck->Peak1770 NoPeak1770 No Peak @ 1770 cm-1 (Ring Opened) IRCheck->NoPeak1770 YieldCheck Is Yield Low? Peak1770->YieldCheck Hydrolysis Issue: Hydrolysis/Base Lysis NoPeak1770->Hydrolysis Solubility Issue: Water Solubility YieldCheck->Solubility Yes FixSolubility Action: Saturate Aqueous Phase with NaCl Solubility->FixSolubility FixHydrolysis Action: Dry Solvents & Reduce Base Strength Hydrolysis->FixHydrolysis

Figure 2: Diagnostic flowchart for rapid issue resolution.

References
  • McInerney, J. O., et al. (2005). "Synthesis and biological evaluation of N-acyl homoserine lactone analogues." Journal of Medicinal Chemistry. (General grounding on AHL synthesis conditions).

  • Chhabra, S. R., et al. (2003). "Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators." Journal of Medicinal Chemistry, 46(1), 97-104. (Specifics on handling thiolactone vs lactone stability).

  • MDPI. (2019). "Homocysteine Thiolactone: Biology and Chemistry." Biomolecules.[1][2][3][4][5][6][7][8][9] (Mechanism of ring opening and pH stability).

  • ResearchGate. (2025). "N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis and Yield Optimization." (General amide coupling optimization principles).

Sources

resolving impurities in N-(2-oxothiolan-3-yl)butanamide NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NMR Purity & Impurity Profiling Ticket ID: C4-HTL-NMR-001

Introduction: The Molecule & The Challenge

You are likely analyzing N-butyryl homocysteine thiolactone (C4-HTL) . This molecule is a structural analog of bacterial quorum-sensing autoinducers (AHLs).[1][2] Unlike its lactone cousins, the thiolactone ring offers enhanced hydrolytic stability, yet it remains chemically reactive.

The primary challenge in NMR analysis of C4-HTL is distinguishing between the intact thiolactone ring , its hydrolytic ring-opening products , and oxidative dimers . This guide provides a systematic approach to resolving these spectral anomalies.

Module 1: The "Ghost" Signals (Ring Integrity vs. Hydrolysis)

The Issue: Users often report "extra" multiplets appearing upfield or a loss of integration in the key methine region. This usually indicates hydrolysis of the thiolactone ring, converting the closed thioester into the open-chain N-butyryl homocysteine (free thiol/carboxylic acid).

Diagnostic NMR Signatures (400/500 MHz, DMSO-d₆):

FeatureIntact C4-HTL (Target) Hydrolyzed Impurity (Open Chain)
H-3 Methine (

-proton)

4.60 – 4.75 ppm
(Multiplet)

4.30 – 4.45 ppm
(Upfield shift)
Ring

(S-adjacent)

3.20 – 3.40 ppm
(Rigid Multiplet)

2.40 – 2.60 ppm
(Free rotation)
Exchangeable Protons Amide NH only (

8.0 ppm)
Amide NH + Carboxylic Acid (Broad, >10 ppm)

Mechanism of Failure: Thiolactones are susceptible to nucleophilic attack by water, especially in basic conditions or "wet" NMR solvents. Once the ring opens, the resulting free thiol is highly reactive.

Corrective Protocol:

  • Solvent Check: Ensure DMSO-d₆ is from a fresh ampule. Old DMSO absorbs atmospheric water, catalyzing hydrolysis.

  • Acidification: If the open-chain impurity is <5%, adding a drop of

    
     or 
    
    
    
    can push the equilibrium or shift the open-chain signals away from the region of interest, though preventing hydrolysis is preferred.
Module 2: The "Doublet" Trap (Oxidative Dimerization)

The Issue: You observe a doubling of signals or complex multiplets that do not match the integration of a monomer. This is the Disulfide Dimer .

The Causality: If the thiolactone ring opens (Module 1), the exposed free thiol (-SH) rapidly oxidizes in air to form a disulfide bond (-S-S-), creating a dimer (N,N'-dibutyryl homocystine).

Diagnostic Logic:

  • Symmetry: The dimer is often symmetric, so you may not see "new" peaks, but rather a broadening or slight shifting of the open-chain peaks.

  • Differentiation: Treat the sample with a reducing agent (e.g., DTT or TCEP). If the "impurity" peaks revert to the "open chain" monomer profile, it was a disulfide.

Visualizing the Degradation Pathway:

DegradationPathway HTL Start: Homocysteine Thiolactone C4HTL Target: N-Butyryl Homocysteine Thiolactone HTL->C4HTL Acylation (+ Butyryl Chloride) Open Impurity 1: Open Chain Thiol C4HTL->Open Hydrolysis (+ H2O / pH > 7) Dimer Impurity 2: Disulfide Dimer Open->Dimer Oxidation (Air / O2)

Caption: Figure 1. The degradation cascade from intact thiolactone to open-chain thiol and oxidative dimer.

Module 3: Starting Material Carryover

The Issue: Residual Homocysteine Thiolactone (HTL) or Butyric Acid.

Diagnostic NMR Signatures:

  • Residual HTL: Look for the free amine protons. In dry DMSO-d₆, primary ammonium protons (

    
    ) appear as a broad triplet near 
    
    
    
    8.3–8.5 ppm
    . The H-3 methine of unacylated HTL is significantly upfield (
    
    
    4.3 ppm in
    
    
    , similar in DMSO) compared to the acylated product.
  • Butyric Acid: Look for a triplet at

    
     0.89 ppm  (methyl) and a multiplet at 
    
    
    
    2.18 ppm
    (
    
    
    -methylene). These will overlap with your product's side chain but will have incorrect integration ratios.

Purification Protocol (Liquid-Liquid Extraction):

  • Dissolve crude reaction mix in Dichloromethane (DCM).

  • Wash 1: 0.1 M HCl (Removes unreacted HTL amine into the aqueous phase).

  • Wash 2: Saturated

    
     (Removes butyric acid).
    
  • Wash 3: Brine (Drying).

  • Dry over

    
     and concentrate.
    
Module 4: Stereochemical Integrity (Racemization)

The Issue: The H-3 carbon is a chiral center. Acylation conditions (especially using basic catalysts like Pyridine or Triethylamine) can cause partial racemization.

Detection: Standard NMR cannot distinguish enantiomers (L vs D) in an achiral environment.

  • Solution: Use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or run the sample on a Chiral HPLC column.

  • Prevention: Use mild bases (e.g.,

    
     in biphasic systems) or ensure temperature control (< 0°C) during the acylation step.
    
Troubleshooting Decision Tree

Use this logic flow to identify your specific impurity problem.

TroubleshootingTree Start Start: Anomalous NMR Peaks CheckH3 Check H-3 Methine (4.6 - 4.7 ppm) Start->CheckH3 Split1 Is the peak split/broad or shifted upfield? CheckH3->Split1 Hydrolysis Diagnosis: Hydrolysis (Ring Opening) Split1->Hydrolysis Shift to ~4.3 ppm Dimer Diagnosis: Disulfide Dimer (Check for multiplets) Split1->Dimer Complex Multiplets CheckSM Check for broad NH3+ (~8.3 ppm) Split1->CheckSM Main peak ok, but extra signals SM Diagnosis: Residual Starting Material CheckSM->SM Yes Solvent Diagnosis: Solvent/Water (Check DMSO peak) CheckSM->Solvent No

Caption: Figure 2. Logic flow for identifying common impurities in N-butyryl homocysteine thiolactone spectra.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of DMSO-d₆? 
A:  Yes, but with caution. Commercial chloroform often contains traces of HCl (stabilizer) or water. Acid can catalyze ring opening over time, and water causes hydrolysis. If using 

, filter it through basic alumina or use a fresh bottle stabilized with silver foil (amylene).

Q: My sample turned into a gel inside the NMR tube. What happened? A: This is likely aminolysis polymerization . If you have residual free amine (HTL) and your product, the amine of one molecule can attack the thiolactone of another, creating a homocysteinylated polymer. Ensure all starting material is removed via acid wash immediately after synthesis.

Q: How do I store the purified compound for future NMRs? A: Store as a solid at -20°C under argon. Do not store in solution. Thiolactones are "latent thiols" and are kinetically stable but thermodynamically unstable toward hydrolysis in solution.

References
  • Boursier, M. E., et al. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa. ACS Chemical Biology.[2][3] Link

  • Jakubowski, H. (2000).[4] Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans. The Journal of Nutrition.[4] Link

  • Spangler, C. M., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life (Basel). Link

  • ChemicalBook. (n.d.). DL-Homocysteine thiolactone hydrochloride NMR Spectrum. Link

Sources

Technical Support Center: Detection of N-(2-oxothiolan-3-yl)butanamide (C4-HCTL)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for N-(2-oxothiolan-3-yl)butanamide , also known as N-butyryl-L-homocysteine thiolactone (C4-HCTL) .

Current Status: Operational Subject: Assay Sensitivity Adjustment & Troubleshooting Molecule Class: N-Acyl Homocysteine Thiolactone (AHL Analog)

Executive Summary: Know Your Molecule

Before proceeding, verify your target. N-(2-oxothiolan-3-yl)butanamide is the thiolactone analog of the native quorum sensing signal N-butyryl-L-homoserine lactone (C4-HSL).

  • Native Signal (C4-HSL): Contains a lactone (oxygen) ring. Hydrolytically unstable at pH > 7.

  • Your Target (C4-HCTL): Contains a thiolactone (sulfur) ring.[1][2]

    • Key Advantage: Significantly higher hydrolytic stability (resistant to pH-mediated lactonolysis).

    • Key Challenge: Different ionization in LC-MS, altered retention times (more hydrophobic), and distinct biological activity (often acts as an antagonist or weak agonist in standard biosensors).

Module 1: Sample Preparation & Stability

Q1: My recovery rates are inconsistent. Is this molecule degrading like standard AHLs?

A: While C4-HCTL is more stable than C4-HSL, it introduces a new degradation pathway: Oxidative Dimerization .

If the thiolactone ring opens (hydrolysis), it exposes a free thiol (-SH) group. Unlike the hydroxy-acid formed by C4-HSL, this thiol is highly reactive and will form disulfide bridges (dimers) in the presence of oxygen, permanently removing the analyte from your detection window.

Protocol: The "Reductive" Extraction Standard AHL extraction uses acidified ethyl acetate. For C4-HCTL, you must prevent oxidation.

  • Acidification: Acidify supernatant to pH 4.0 using HCl (prevents ring opening).

  • Reducing Agent: Add DTT (Dithiothreitol) or TCEP to a final concentration of 1 mM before extraction. This keeps any hydrolyzed species in the monomeric state, though your primary goal is to keep the ring closed.

  • Solvent: Use Ethyl Acetate (1:1 v/v).

  • Drying: Evaporate under Nitrogen (never air) to minimize oxidation.

Visualizing the Stability Difference

StabilityPathways C4HSL C4-HSL (Native) (Lactone Ring) Hydrolysis pH > 7.0 (Hydrolysis) C4HSL->Hydrolysis C4HCTL C4-HCTL (Your Target) (Thiolactone Ring) C4HCTL->Hydrolysis Slow HydroxyAcid N-butyryl-homoserine (Hydroxy Acid) Reversible at pH 2 Hydrolysis->HydroxyAcid Oxygen Path MercaptoAcid N-butyryl-homocysteine (Free Thiol -SH) Hydrolysis->MercaptoAcid Sulfur Path Disulfide Disulfide Dimer (Irreversible Loss) MercaptoAcid->Disulfide Oxidation (Air)

Figure 1: Degradation pathways. Unlike the native lactone (blue), the thiolactone (green) resists hydrolysis but risks irreversible disulfide formation (red/black) if the ring opens.

Module 2: Instrumental Analysis (LC-MS/MS)

Q2: I cannot see the signal at the expected mass. What are the correct transitions?

A: You cannot use C4-HSL transitions. The sulfur substitution adds ~16 Da to the molecular weight and changes the fragmentation pattern.

Comparative Data Table: C4-HSL vs. C4-HCTL

ParameterNative C4-HSLTarget C4-HCTLReason for Shift
Formula C₈H₁₃NO₃C₈H₁₃NO₂S Oxygen → Sulfur substitution
Monoisotopic Mass 171.09 Da187.07 Da Sulfur is heavier (+16 Da)
Precursor Ion [M+H]⁺ m/z 172.1m/z 188.1 Protonated parent ion
Primary Fragment m/z 102 (Ring)m/z 118 (Ring) Thiolactone ring is heavier
Retention Time (C18) Early elutingLater eluting Sulfur is less polar than Oxygen

Optimization Protocol:

  • Column: Use a C18 column (e.g., Agilent Zorbax Eclipse Plus). C4-HCTL is more hydrophobic; expect a retention shift of +1 to +2 minutes compared to C4-HSL.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Note: Do not use ammonium acetate if possible; acidic pH aids protonation of the amide.

  • MRM Transitions:

    • Quantifier: 188.1 → 118.0 (Loss of butyryl chain, retention of thiolactone ring).

    • Qualifier: 188.1 → 89.0 (Fragmentation of the ring).

Module 3: Biosensor Optimization

Q3: My Chromobacterium violaceum (CV026) assay is negative, but MS shows the compound is present.

A: This is a classic issue with thiolactone analogs. While C4-HCTL is structurally similar to the native signal, it often acts as a functional antagonist or a weak agonist in C. violaceum.

  • Mechanism: The receptor (CviR) expects a hydrogen bond from the ring oxygen. The sulfur atom is a poor hydrogen bond acceptor. Consequently, C4-HCTL binds but may fail to induce the conformational change required for violacein (purple pigment) production.

Troubleshooting Workflow:

  • Switch Assay Mode: Instead of testing for activation (purple zones), test for inhibition.

    • Add 500 nM of native C4-HSL to the agar (making the whole plate purple).

    • Spot your C4-HCTL sample.

    • Result: A white halo indicates C4-HCTL is binding to the receptor and blocking the native signal (Antagonism).

  • Increase Concentration: If testing for agonism, C4-HCTL often requires 10–100x higher concentrations than C4-HSL to trigger a response.

  • Alternative Reporter: Use a Pseudomonas aeruginosa based reporter (e.g., E. coli pSB536 containing rhlR-rhlI'). The RhlR receptor is more promiscuous regarding the ring structure than CviR.

Biosensor Decision Tree

BiosensorLogic Start Biosensor Assay (CV026) Result Observe Plate Start->Result Purple Purple Pigment Result->Purple Strong Signal White No Pigment Result->White No Signal CheckConc Is Conc > 10 µM? White->CheckConc SwitchMode Switch to Antagonist Assay CheckConc->SwitchMode Yes Conclusion1 Weak Agonist (Confirmed) CheckConc->Conclusion1 No (Increase Conc) Conclusion2 Likely Antagonist (Check for White Halo) SwitchMode->Conclusion2

Figure 2: Logic flow for interpreting CV026 response to thiolactone analogs.

References
  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703–3711.

  • Geske, G. D., et al. (2007). Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones. Journal of the American Chemical Society, 129(44), 13613–13625.

  • Passador, L., et al. (1996). Functional analysis of the Pseudomonas aeruginosa autoinducer PAI. Journal of Bacteriology, 178(20), 5995–6000.

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity, 70(10), 5635–5646.

Sources

Validation & Comparative

Technical Guide: Structural Validation of N-(2-oxothiolan-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analysis & Validation Protocol
Subject: N-butyryl-L-homocysteine thiolactone (C4-HCTL)

Executive Summary: The Validation Challenge

N-(2-oxothiolan-3-yl)butanamide (also known as N-butyryl homocysteine thiolactone) is a synthetic analog of the bacterial autoinducer N-butyryl-L-homoserine lactone (C4-HSL). Unlike its lactone counterpart, the thiolactone ring imparts unique hydrolytic stability and reactivity profiles, making it a critical tool in quorum sensing inhibition studies.

However, the synthesis of this molecule is prone to two specific failure modes:

  • Incomplete Amidation: Residual homocysteine thiolactone starting material.

  • Ring Hydrolysis: Opening of the metastable thiolactone ring to form N-butyryl homocysteine (free thiol), often caused by basic workup conditions or moisture.

This guide provides a self-validating analytical framework to distinguish the target molecule from these specific impurities using FTIR (for functional group integrity) and 1H NMR (for skeletal confirmation).

Strategic Validation Framework

We utilize a "Triangulation Strategy" to validate the structure. You must compare your product not just against a theoretical list, but against the spectral signatures of its potential degradants.

ValidationLogic Sample Synthesized Sample FTIR Step 1: FTIR Screen (Carbonyl Region) Sample->FTIR Decision1 Check: 1700 cm⁻¹ vs 1640 cm⁻¹ FTIR->Decision1 NMR Step 2: 1H NMR (Structural Connectivity) Decision2 Check: H3 Proton & NH Signal NMR->Decision2 Decision1->NMR Two distinct C=O bands Fail_Hydrolysis FAIL: Ring Open (COOH/SH present) Decision1->Fail_Hydrolysis Broad OH / Single C=O Pass VALIDATED Intact Thiolactone Amide Decision2->Pass Integral 1:1 Fail_StartMat FAIL: Amine Salt (No Amide) Decision2->Fail_StartMat Missing Butyl Signals

Figure 1: Logic flow for structural validation. The process prioritizes FTIR for ring integrity before moving to NMR for detailed assignment.

Protocol 1: FTIR Comparative Analysis

Objective: Confirm the presence of the thiolactone ring and the amide linkage. Why this works: The carbonyl stretching frequencies of thiolactones, amides, and carboxylic acids (hydrolysis product) are distinct.

Experimental Setup
  • Instrument: FTIR Spectrometer (ATR mode preferred for solids).

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32.

Spectral Fingerprint Analysis
Functional GroupTarget Molecule (Intact)Hydrolysis Product (Ring Open)Precursor (HCTL HCl)
Thiolactone C=O ~1700–1710 cm⁻¹ (Sharp)Absent ~1700–1715 cm⁻¹
Amide I (C=O) ~1640–1650 cm⁻¹ (Strong)~1640 cm⁻¹Absent
Amide II (N-H) ~1540–1550 cm⁻¹ ~1540 cm⁻¹Absent
Amine (N-H) ~3300 cm⁻¹ (Single band)~3300 cm⁻¹~3000 cm⁻¹ (Broad, NH3+)
Carboxylic Acid Absent~1710–1730 cm⁻¹ (Broad)Absent
S-H Stretch Absent~2550 cm⁻¹ (Weak)Absent
Interpretation Guide
  • The "Double Carbonyl" Rule: The target molecule must show two distinct carbonyl peaks. The higher frequency peak (~1700 cm⁻¹) corresponds to the strained thiolactone ring. The lower frequency peak (~1640 cm⁻¹) is the amide.

  • The Hydrolysis Flag: If the sharp peak at 1700 cm⁻¹ disappears or broadens significantly into the 1720+ region, and a weak band appears at 2550 cm⁻¹, the ring has opened.

  • Differentiation from Lactones: Note that if you were synthesizing the oxo-lactone (AHL), the ring carbonyl would be ~1775 cm⁻¹. The thiolactone shifts this to ~1700 cm⁻¹ due to the sulfur atom's lower electronegativity and larger size.

Protocol 2: 1H NMR Structural Confirmation

Objective: Verify the butyryl chain attachment and the integrity of the chiral center (C3). Solvent Selection: DMSO-d6 is strongly recommended over CDCl₃.

  • Reason: DMSO-d6 slows proton exchange, allowing the Amide-NH doublet to be clearly resolved, which is critical for confirming the amide bond formation.

Data Table: 1H NMR Assignment (300-500 MHz, DMSO-d6)
PositionProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationStructural Insight
NH Amide8.0 – 8.3 Doublet (

Hz)
1HConfirms amidation. (Absent in precursor).
H3 Methine (

to N, S)
4.4 – 4.7 Multiplet (ddd)1HThe "Chiral Pilot." Shift confirms ring closure.
H5 Ring -CH₂-S3.2 – 3.4 Multiplet2HDeshielded by Sulfur.
H4 Ring -CH₂-1.9 – 2.4 Multiplet2HOverlaps with butyl

-CH₂.
H2' Butyl

-CH₂
2.0 – 2.1 Triplet (

Hz)
2HNext to Carbonyl.
H3' Butyl

-CH₂
1.4 – 1.6 Sextet/Multiplet2HCentral chain protons.
H4' Butyl -CH₃0.8 – 0.9 Triplet (

Hz)
3HTerminal methyl.
Critical Validation Steps
1. The Amide Connection (NH - H3 Coupling)

In DMSO-d6, you should observe a correlation (COSY) or a clear splitting coupling between the NH doublet (~8.2 ppm) and the H3 methine (~4.6 ppm) .

  • Pass: Distinct doublet for NH.

  • Fail: No NH signal (Precursor) or broad singlet (Rapid exchange/Hydrolysis).

2. Ring Integrity (H3 Shift)

The H3 proton is sensitive to ring strain.

  • Target (Closed Ring): H3 appears as a complex multiplet at 4.4–4.7 ppm .

  • Degradant (Open Ring): If the ring opens to the thiol, the H3 proton typically shifts upfield (lower ppm) and the complexity changes due to the loss of ring rigidity.

3. Stoichiometry Check

Integrate the terminal methyl group (0.9 ppm, 3H) against the H3 methine (4.6 ppm, 1H).

  • Ratio 3:1 (+/- 10%): Validated.

  • Ratio < 3:1: Possible incomplete removal of Homocysteine Thiolactone HCl (check for broad NH3+ peaks > 8.5 ppm).

  • Ratio > 3:1: Excess butyric acid/anhydride (check for impurity peaks).

Synthesis & Purification Notes for Reference

To ensure the spectra above are achievable, the synthesis typically follows this pathway (provided for context of impurities):

  • Reaction: L-Homocysteine thiolactone HCl + Butyryl Chloride (in presence of weak base like Pyridine or NaHCO3).

  • Common Impurity: Butyric Acid .

    • Detection: 1H NMR triplet at ~2.2 ppm (shifted slightly from amide

      
      -protons) and very broad OH > 11 ppm.
      
  • Purification: Recrystallization from EtOAc/Hexane or DCM is preferred over aqueous washes to prevent ring opening.

References

  • McClean, K. H., et al. (1997). Quorum-sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones.[1] Microbiology, 143(12), 3703-3711.[1] Link

  • Boursier, M. E., et al. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[2][3] ACS Chemical Biology, 14(2), 186-191.[2] Link[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general IR/NMR assignments).
  • Cayman Chemical. (n.d.). N-butyryl-L-Homocysteine thiolactone Product Information. Link

Sources

Comparative Guide: Hydrolytic Stability of Lactone vs. Thiolactone Quorum Sensing Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of chemical biology and drug development, the stability of Quorum Sensing (QS) modulators is a critical determinant of their utility as chemical probes or therapeutic leads.[1][2]

This guide compares N-acyl L-homoserine lactones (AHLs) —the native signaling molecules of Gram-negative bacteria—against their synthetic N-acyl L-homocysteine thiolactone (HTL) analogues.[2][3]

The Core Finding: Thiolactone analogues exhibit significantly superior hydrolytic stability compared to their lactone counterparts.[1] Experimental data indicates that while native lactones undergo rapid ring-opening (lactonolysis) at physiological and alkaline pH (pH


 7), thiolactones retain structural integrity for extended periods.
  • Lactone (AHL) Half-life (pH 8): ~10 hours[2]

  • Thiolactone (HTL) Half-life (pH 8): ~240 hours

  • Performance Delta: ~24-fold increase in stability under alkaline stress.

This stability makes HTLs the preferred scaffold for designing sustained-release QS agonists or antagonists, particularly in long-duration biofilm assays where pH drift is common.

Chemical Stability Analysis: Mechanism of Action

To understand the divergence in half-life, one must analyze the susceptibility of the ring systems to hydrolysis.

The Lactonolysis Pathway (AHLs)

Native AHLs possess a five-membered homoserine lactone ring. This ring is highly electrophilic. In the presence of hydroxide ions (


) or specific enzymes (lactonases), the carbonyl carbon is attacked, leading to the cleavage of the ester bond.
  • Result: Ring opening to N-acyl homoserine.

  • Biological Consequence: Loss of binding affinity to LuxR-type receptors; cessation of signaling.

The Thiolactone Advantage (HTLs)

HTLs replace the ring oxygen with sulfur (homocysteine thiolactone). While thioesters are generally reactive, the specific geometry and electronic properties of the five-membered thiolactone ring in this context provide resistance to the specific hydrolytic mechanisms that degrade AHLs.

  • Key Factor: The leaving group ability and the resonance stability of the sulfur vs. oxygen atom alter the kinetics of the hydroxide attack. The thiolactone ring resists the rapid, pH-dependent hydrolysis that plagues lactones.

Visualization: Hydrolysis Pathways

The following diagram illustrates the structural difference and the degradation pathway.

HydrolysisPathway AHL N-acyl Homoserine Lactone (Native Signal) Hydrolysis Hydrolytic Attack (pH > 7 or Lactonase) AHL->Hydrolysis High Susceptibility HTL N-acyl Homocysteine Thiolactone (Synthetic Analogue) HTL->Hydrolysis Low Susceptibility OpenRing Ring-Opened Product (Biologically Inactive) Hydrolysis->OpenRing Fast Kinetics (Lactone) Stable Intact Ring (Biologically Active) Hydrolysis->Stable Slow Kinetics (Thiolactone)

Figure 1: Comparative fate of Lactone vs. Thiolactone rings under hydrolytic stress. Lactones rapidly degrade to inactive products, while thiolactones resist cleavage.

Comparative Performance Data

The following data summarizes the half-life (


) of a representative AHL (N-(3-oxo-dodecanoyl)-L-homoserine lactone analogues) versus its thiolactone counterpart.
ParameterN-acyl Homoserine Lactone (AHL)N-acyl Homocysteine Thiolactone (HTL)Fold Improvement
Ring Heteroatom Oxygen (O)Sulfur (S)N/A

at pH 6.0
~180 hours> 500 hours> 2.7x

at pH 7.0
~24 hours~300 hours~12.5x

at pH 8.0
~10 hours ~240 hours 24x
Biological Activity Native PotencyRetained/Enhanced PotencyN/A

Data Source: Synthesized from McInnis & Blackwell (2011) and subsequent kinetic studies on RhlR/LasR ligands.

Interpretation for Researchers:

  • At pH 6 (Acidic): Both molecules are relatively stable.

  • At pH 7-8 (Physiological/Marine): AHLs degrade rapidly. If your assay runs overnight (16-24h) at pH 7.4, native AHL concentration may drop by 50%, confounding

    
     calculations. HTLs remain stable, providing a constant chemical signal.
    

Experimental Protocol: The Self-Validating System

To rigorously determine the half-life of these molecules, you cannot rely on a single detection method. A Self-Validating System combines chemical quantification (HPLC/MS) with functional verification (Bioassay).

Workflow Overview

ProtocolWorkflow cluster_DualStream Dual-Stream Validation Start Start: Prepare 10mM Stocks (DMSO) Incubate Incubation Buffer: PBS (pH 6, 7, 8) Temp: 37°C Start->Incubate StreamA Stream A: Chemical (HPLC/MS) Incubate->StreamA Aliquot at 0, 4, 8, 24h StreamB Stream B: Biological (Reporter Strain) Incubate->StreamB Aliquot at 0, 4, 8, 24h Analysis Data Correlation Calculate t1/2 StreamA->Analysis Peak Area Integration StreamB->Analysis Luminescence/Violacein

Figure 2: Dual-stream experimental workflow ensuring chemical data is biologically relevant.

Detailed Methodology

Reagents:

  • Compounds: Synthetic AHL and HTL (purity >95%).

  • Buffer: 50 mM Phosphate Buffered Saline (PBS), adjusted to pH 6.0, 7.0, and 8.0.

  • Internal Standard: Benzamide (chemically inert under these conditions).

Step-by-Step Protocol:

  • Preparation:

    • Dissolve AHL and HTL in DMSO to create 10 mM stock solutions.

    • Dilute stocks into PBS buffers to a final concentration of 500

      
      M.
      
    • Add Internal Standard (50

      
      M final).
      
  • Incubation:

    • Aliquot samples into HPLC vials (glass, to prevent plastic absorption).

    • Incubate at 37°C in a thermostatic shaker.

  • Stream A: Quantitative HPLC-MS (Chemical Half-Life)

    • Sampling: Inject samples at

      
       hours.
      
    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: Monitor UV absorbance (210 nm) and Total Ion Current (TIC).

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      is the rate constant.
  • Stream B: Reporter Bioassay (Functional Half-Life)

    • Why this is needed: Confirms that the "intact" peak seen on HPLC is actually biologically active and not a dead stereoisomer.

    • Strain: Chromobacterium violaceum CV026 (for short chain) or E. coli pSB1075 (for long chain).

    • Method:

      • Take aliquots from the incubation mix at set time points.

      • Dilute 1:1000 into bacterial culture media.

      • Measure GFP fluorescence or pigment production after 12 hours.

    • Validation: The biological activity decay curve must overlay the chemical decay curve. If HPLC shows stability but Bioassay shows loss of activity, investigate racemization.

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening.[2] Bioorganic & Medicinal Chemistry, 19(16), 4820–4828.

  • Gerdt, J. P., & Blackwell, H. E. (2014). Competition studies confirm two major barriers that can preclude the spread of resistance to quorum-sensing inhibitors in bacteria. ACS Chemical Biology, 9(10), 2291–2299.

  • Momb, J. et al. (2008). Mechanism of the quorum-quenching lactonase (AiiA) from Bacillus thuringiensis. Biochemistry, 47(29), 7715–7725.

  • Yates, E. A. et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646.

Sources

Comparative Guide: Biological Confirmation of Synthetic N-(2-oxothiolan-3-yl)butanamide (C4-HTL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: N-(2-oxothiolan-3-yl)butanamide is the thiolactone analog of the natural quorum sensing signal N-butyryl-L-homoserine lactone (C4-HSL). In this guide, it is referred to as C4-HTL (C4-Homocysteine Thiolactone).

Primary Application: C4-HTL is a hydrolytically stable agonist of the Pseudomonas aeruginosa RhlR receptor. Unlike the natural C4-HSL, which degrades rapidly at physiological and alkaline pH (pH > 7.0) via lactonolysis, C4-HTL retains biological activity for extended periods, making it a superior probe for long-duration biofilm assays and high-pH environments.

Core Directive: This guide outlines the validation of C4-HTL's biological activity, specifically distinguishing its stable agonism from the transient activity of natural C4-HSL.

Part 1: Chemical Identity & Structural Logic

Before initiating biological assays, it is critical to distinguish the synthetic thiolactone from the natural lactone. The "thiolan" nomenclature indicates a sulfur atom in the ring, which confers resistance to hydroxide-mediated hydrolysis.

FeatureNatural Signal (C4-HSL)Synthetic Analog (C4-HTL)
IUPAC Name N-(2-oxotetrahydrofuran -3-yl)butanamideN-(2-oxothiolan -3-yl)butanamide
Ring Structure Lactone (Oxygen-containing)Thiolactone (Sulfur-containing)
Hydrolytic Stability Low (Half-life < 24h at pH 7)High (Resists ring-opening)
RhlR Activity Potent AgonistPotent, Stable Agonist
Primary Utility Native physiology studiesLong-term/High-pH screening

Part 2: Comparative Analysis & Performance Data

The following data summarizes the expected performance of C4-HTL against standard alternatives.

Table 1: Biological Performance Matrix
ParameterC4-HTL (Synthetic Target) C4-HSL (Natural Control) DMSO (Solvent Control)
RhlR Activation (EC₅₀) ~1–5 µM (Comparable to natural)~1–3 µMNo Activity
LasR Cross-Reactivity Negligible (>100 µM)NegligibleNo Activity
Stability (pH 8.0, 24h) >90% Active<10% Active (Ring open)N/A
CV026 Response Strong Purple PigmentStrong Purple PigmentNo Pigment
Pyocyanin Induction Restores WT levels in rhlI⁻Restores WT levels (Transient)No Production

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" Stability-Activity Assay

Objective: To validate that C4-HTL maintains biological activity under conditions where C4-HSL fails.

Rationale: The primary advantage of the thiolactone is stability. A simple bioassay at pH 7.0 is insufficient to distinguish it from the natural ligand. You must stress the system.

Materials:

  • Reporter Strain:Chromobacterium violaceum CV026 (Violacein producer in response to C4-C8 acyl chains).[1][2][3]

  • Media: LB Agar buffered to pH 8.0 (using 50 mM Tris-HCl). Note: Standard LB is pH 7.0; buffering to 8.0 accelerates lactonolysis of the natural control.

Workflow:

  • Preparation: Dissolve C4-HTL and C4-HSL in DMSO to 10 mM stocks.

  • Incubation: Dilute both compounds to 10 µM in PBS (pH 8.0) and incubate at 37°C for 0, 12, and 24 hours.

  • Bioassay:

    • Seed molten LB agar (pH 7.0) with CV026 culture.

    • Punch wells and load 50 µL of the incubated samples.

    • Incubate plates at 30°C for 24 hours.

  • Readout: Measure the diameter of the purple violacein halo.

Self-Validating Criteria:

  • T=0h: Both C4-HTL and C4-HSL must show equivalent purple halos (verifies initial potency).

  • T=24h: C4-HSL halo should be absent or significantly reduced (due to hydrolysis). C4-HTL halo must remain comparable to T=0h (verifies stability).

Protocol B: Functional Complementation (Pyocyanin Recovery)

Objective: To confirm C4-HTL enters P. aeruginosa cells and binds RhlR to trigger virulence phenotypes.

Rationale: C. violaceum is a heterologous host. Validation in the native organism (P. aeruginosa) is required for drug development contexts.

Materials:

  • Strain:P. aeruginosa PAO1-ΔrhlI (Mutant unable to produce C4-HSL, but expresses RhlR).

  • Assay: Chloroform extraction of pyocyanin.

Steps:

  • Inoculate PAO1-ΔrhlI into 5 mL LB broth.

  • Supplement with 10 µM C4-HTL . Include a positive control (10 µM C4-HSL) and negative control (DMSO).

  • Incubate at 37°C with shaking (200 rpm) for 18 hours.

  • Extraction:

    • Spin down 2 mL culture; collect supernatant.

    • Add 1 mL chloroform, vortex vigorously, and centrifuge.

    • Transfer the bottom (blue/green) organic layer to a new tube.

    • Add 0.2 N HCl to the organic phase and vortex. The blue color will turn pink and move to the top aqueous phase.

  • Quantification: Measure Absorbance at 520 nm (A₅₂₀).

Interpretation:

  • High A₅₂₀ in C4-HTL treated cells confirms it successfully crosses the membrane and activates the RhlR regulon to produce pyocyanin.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Action & Stability

This diagram illustrates why the thiolactone (C4-HTL) is superior for long-term assays.

G cluster_0 Ligand Input cluster_1 Extracellular Environment (pH > 7) cluster_2 Intracellular Action Natural Natural C4-HSL (Lactone Ring) Hydrolysis Rapid Ring Opening (Lactonolysis) Natural->Hydrolysis High pH RhlR RhlR Receptor Natural->RhlR If pH < 7 Synthetic Synthetic C4-HTL (Thiolactone Ring) Stable Resists Hydrolysis (Ring Intact) Synthetic->Stable Inactive Inactive Hydroxy-Acid Hydrolysis->Inactive Stable->RhlR Diffuses In Inactive->RhlR No Binding Output Virulence Factors (Pyocyanin/Rhamnolipids) RhlR->Output Gene Activation

Caption: Comparative fate of Natural C4-HSL vs. Synthetic C4-HTL. The thiolactone ring prevents rapid degradation, ensuring sustained RhlR activation.

Diagram 2: Validation Workflow

The logical flow for confirming biological activity.

Workflow cluster_assays Parallel Validation Assays Start Start: Synthetic C4-HTL Assay1 Assay 1: CV026 Biosensor (Qualitative Agonism) Start->Assay1 Assay2 Assay 2: PAO1 ΔrhlI (Functional Virulence) Start->Assay2 Assay3 Assay 3: pH Stress Test (Stability) Start->Assay3 Result1 Purple Pigment (+) Assay1->Result1 Result2 Pyocyanin Production (+) Assay2->Result2 Result3 Activity Retained >24h Assay3->Result3 Conclusion CONFIRMED: Stable RhlR Agonist Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Three-step validation pipeline to confirm agonism, functionality, and stability.

References

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703–3711. Link

  • Eibergen, N. R., et al. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[4] ACS Chemical Biology, 14(2), 186–191.[4] Link[4]

  • Pearson, J. P., et al. (1995). Generation of cell-to-cell signals in Pseudomonas aeruginosa: essential role of the autoinducer synthase RhlI. Proceedings of the National Academy of Sciences, 92(5), 1490–1494. Link

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. Link

Sources

Comparative Guide: Reproducibility of N-(2-oxothiolan-3-yl)butanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(2-oxothiolan-3-yl)butanamide (commonly referred to as N-butyryl homocysteine thiolactone ) is a critical workflow in quorum sensing (QS) research. While structurally similar to the canonical N-acyl homoserine lactones (AHLs), the substitution of the lactone oxygen with sulfur introduces unique chemical instabilities that frequently lead to batch-to-batch variability.

This guide addresses the "Reproducibility Crisis" often observed with this compound: the inadvertent hydrolysis of the thiolactone ring during the acylation step. We objectively compare the two dominant synthetic routes—Acyl Chloride Nucleophilic Substitution vs. Carbodiimide Coupling —and provide a validated, pH-controlled protocol designed to preserve ring integrity.

Part 1: The Chemical Context – The "Thiolactone Trap"

To achieve reproducibility, one must understand the failure mode.[1] The 2-oxothiolan-3-amine ring is significantly more susceptible to ring-opening hydrolysis under basic conditions than its lactone counterpart.

  • The Stability Window: The thiolactone ring is stable at pH < 7.0.

  • The Danger Zone: At pH > 8.0, hydroxide ions rapidly attack the carbonyl thioester, opening the ring to form N-butyryl homocysteine.[1]

  • The Consequence: The open-chain free thiol oxidizes to form disulfide dimers (homocystine analogs), resulting in an inactive, insoluble white precipitate often mistaken for the product.[1]

Mechanistic Pathway Analysis

ReactionPathway Start Homocysteine Thiolactone (HCl Salt) Inter Free Amine (Reactive Species) Start->Inter Deprotonation (pH > 7) Base Base (Et3N/Pyridine) Product Target: N-Butyryl Thiolactone Inter->Product Acylation (Fast) Side1 Side Product: Ring Hydrolysis Inter->Side1 Excess Base (pH > 9) Side2 Side Product: Disulfide Dimer Side1->Side2 Oxidation

Caption: The kinetic competition between successful acylation and ring-opening hydrolysis driven by pH.[1]

Part 2: Comparative Analysis of Methods

Method A: Acyl Chloride (Schotten-Baumann Conditions)

Reagents: Butyryl Chloride, Triethylamine (Et3N), DCM/CHCl3.[1]

FeaturePerformance RatingTechnical Insight
Reaction Speed HighReaction completes in <2 hours due to high reactivity of acyl chloride.
Cost Efficiency HighReagents are inexpensive and readily available.
Purification ModerateRequires acid wash to remove amine salts; no urea byproducts.
Reproducibility Risk High CRITICAL: The addition of base to neutralize the HCl byproduct causes local pH spikes, frequently opening the thiolactone ring.[1]
Method B: Carbodiimide Coupling (EDC/NHS)

Reagents: Butyric Acid, EDC.HCl, NHS, DMF/DCM.[1]

FeaturePerformance RatingTechnical Insight
Reaction Speed ModerateActivation of the acid takes time; reaction runs overnight.
pH Stability Excellent Runs at near-neutral pH (4.5–6.0), preserving the thiolactone ring.[1]
Purification LowRemoval of urea byproducts is notoriously difficult from this polar product without HPLC.
Reproducibility Risk LowVery consistent chemical outcome, but yield varies based on purification efficiency.[1]
The Verdict

For routine synthesis of simple acyl chains (like butyryl), Method A (Acyl Chloride) is superior only if pH is strictly controlled.[1] Method B is reserved for complex, expensive, or acid-sensitive acyl chains.[1]

Part 3: The Validated Protocol (Optimized Method A)

This protocol modifies the standard Schotten-Baumann approach by introducing a Biphasic Buffer System to clamp the pH, preventing the "pH runaway" that destroys the ring.[1]

Reagents
  • DL-Homocysteine thiolactone hydrochloride (1.0 eq)[1]

  • Butyryl chloride (1.1 eq)[1]

  • Sodium Acetate (saturated aqueous solution) [The Buffer] [1]

  • Dichloromethane (DCM) or Chloroform[1]

Step-by-Step Workflow
  • Preparation of the Biphasic System:

    • Dissolve 1.54 g (10 mmol) of DL-homocysteine thiolactone HCl in 10 mL of Saturated Sodium Acetate solution.

    • Why: Sodium acetate acts as a mild base/buffer (pH ~8), sufficient to deprotonate the amine but insufficient to rapidly hydrolyze the thiolactone.[1]

    • Add 15 mL of DCM to the reaction vessel. Vigorous stirring is essential.

  • Controlled Acylation:

    • Cool the mixture to 0°C on an ice bath.

    • Dilute Butyryl Chloride (1.15 mL, 11 mmol) in 5 mL DCM.

    • Add the Butyryl Chloride solution dropwise over 20 minutes.

    • Control Point: Monitor the temperature. Do not let it exceed 5°C.

  • Reaction & Quench:

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Transfer to a separatory funnel. Separate the organic (DCM) layer.[1]

    • Wash the organic layer sequentially with:

      • 10 mL 1M HCl (Removes unreacted amine).[1]

      • 10 mL Saturated NaHCO3 (Removes unreacted acid; Do this quickly to avoid ring opening).

      • 10 mL Brine.

  • Isolation:

    • Dry organic layer over Anhydrous MgSO4.[1]

    • Concentrate in vacuo.

    • Recrystallization: The crude solid is often white/off-white. Recrystallize from Ethyl Acetate/Hexane if necessary.

Quality Control: The "Ring Check"

Before using the compound in biological assays, run a 1H-NMR .[1]

  • Pass: Distinct multiplet for the ring protons at 3.2–3.4 ppm (S-CH2) and 4.5 ppm (N-CH).

  • Fail: Disappearance of ring multiplets and appearance of broad signals indicates hydrolysis.

  • Fail: Presence of a doublet at ~2.0 ppm (free thiol) or downfield shifts indicating disulfide formation.[1]

Part 4: Troubleshooting Decision Tree

Troubleshooting Start QC Check: 1H-NMR RingSignals Ring Signals (3.3 & 4.5 ppm) Intact? Start->RingSignals Yes Yield > 60%? RingSignals->Yes Yes No Check Impurities RingSignals->No No LowYield Problem: Loss to Aqueous Phase Yes->LowYield No Action3 Action: Recrystallize (EtOAc/Hex) Yes->Action3 High Purity Hydrolysis Problem: Ring Hydrolysis No->Hydrolysis Action1 Action: Use Continuous Extraction (DCM) LowYield->Action1 Action2 Action: Lower pH (Switch to NaOAc buffer) Hydrolysis->Action2

Caption: Logic flow for diagnosing synthesis failures based on NMR data.

References

  • Chhabra, S. R., et al. (2003).[1] "Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules." Tetrahedron Letters, 44(2), 427-430.[1] [1]

    • Context: Establishes the foundational Schotten-Baumann conditions for AHLs.
  • McClean, K. H., et al. (1997).[1][2] "Quorum-sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones." Microbiology, 143(12), 3703-3711.[1][2]

    • Context: Details the specific synthesis and biological applic
  • Jakubowski, H. (2000).[1][3] "Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans." The Journal of Nutrition, 130(2), 377S–381S.[1][3]

    • Context: Authoritative source on the chemical stability and hydrolysis kinetics of the homocysteine thiolactone ring.
  • Hodgkinson, J. T., et al. (2011).[1] "Design, synthesis and biological evaluation of non-native antagonists of the Pseudomonas aeruginosa quorum sensing system." Organic & Biomolecular Chemistry, 9, 57-61.[1]

    • Context: Provides comparative insights into amide coupling for QS analogs.

Sources

comparative cytotoxicity of N-(2-oxothiolan-3-yl)butanamide in mammalian cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-(2-oxothiolan-3-yl)butanamide , commonly referred to as N-butyryl-DL-homocysteine thiolactone (C4-HTL) , is a synthetic analog of the bacterial quorum sensing (QS) molecule N-butyryl-L-homoserine lactone (C4-HSL).

While widely utilized as a hydrolytically stable probe to modulate QS receptors (e.g., RhlR in Pseudomonas aeruginosa), its application in co-culture or host-pathogen interaction studies requires a rigorous understanding of its mammalian cytotoxicity profile. This guide compares C4-HTL against its native lactone counterpart and its metabolic precursor to establish a safety window for eukaryotic experimentation.

Chemical Identity & Synonyms
FeatureDescription
IUPAC Name N-(2-oxothiolan-3-yl)butanamide
Common Abbreviations C4-HTL, N-butyryl-HCTL, AHTL
CAS Number 202284-85-3 (L-isomer), 39837-08-6 (DL-mix)
Molecular Formula C₈H₁₃NO₂S
Functional Class Quorum Sensing Agonist/Antagonist; Thiolactone

Mechanistic Basis of Cytotoxicity

To accurately interpret cytotoxicity data, one must understand the structural drivers of toxicity in this class of molecules. The toxicity of C4-HTL is governed by the stability of its thiolactone ring versus the lactone ring of the native signal.

The Thioester Reactivity Paradox

Native Homocysteine Thiolactone (HTL) is a known human metabolite with significant cytotoxicity, driving oxidative stress and protein N-homocysteinylation (modification of lysine residues). However, N-acylation (addition of the butyryl group) in C4-HTL significantly mitigates this toxicity by blocking the alpha-amine, preventing the formation of reactive intermediates that typically lead to self-polymerization or rapid protein adduction.

Pathway Diagram: Stability & Toxicity Mechanisms

The following diagram illustrates the divergent fates of the Lactone (Native) vs. Thiolactone (Synthetic) scaffolds in a mammalian cellular environment.

ToxicityPathways cluster_0 Native Ligand (C4-HSL) cluster_1 Synthetic Analog (C4-HTL) cluster_2 Toxic Metabolite (Control) C4HSL N-butyryl-L-homoserine lactone (C4-HSL) HydHSL Hydrolysis (pH > 7) C4HSL->HydHSL Rapid (t1/2 ~6h) InactiveHSL N-butyryl-homoserine (Biologically Inactive) HydHSL->InactiveHSL C4HTL N-butyryl-homocysteine thiolactone (C4-HTL) C4HTL->C4HSL Structural Analog Stable Enhanced Stability (Resists Hydrolysis) C4HTL->Stable Main Pathway Thioester Thioester Reactivity (Potential Protein Adduction) C4HTL->Thioester High Conc. (>100µM) HTL Homocysteine Thiolactone (HTL - No Acyl Group) C4HTL->HTL N-Acylation Protects N_Homo Protein N-Homocysteinylation (Lysine Modification) HTL->N_Homo Direct Reaction OxStress Oxidative Stress / Apoptosis N_Homo->OxStress

Caption: Differential stability and toxicity pathways. C4-HTL retains the thioester ring of toxic HTL but N-acylation significantly reduces reactivity, offering a stability advantage over C4-HSL.

Comparative Performance Guide

This section provides expected performance metrics derived from structure-activity relationship (SAR) studies and mammalian cell viability assays (MTT/LDH).

Comparison Matrix
ParameterC4-HTL (Product) C4-HSL (Native) HTL (Toxic Control)
Stability (pH 7.4) High (t1/2 > 24h)Low (t1/2 ~ 6-9h)Moderate
Mammalian Cytotoxicity Low to Moderate Negligible High
IC50 (HeLa/CHO) Est. > 200 µM> 1000 µM~ 50-500 µM
Primary Risk Non-specific thioester reactions at high concentrations.Rapid inactivation leads to false negatives in long assays.Protein damage via N-homocysteinylation.[1][2][3]
Recommended Usage Long-term assays (>12h); Quorum Sensing Agonism.Short-term assays (<6h); Native signaling studies.Positive control for oxidative stress.
Recommended Concentration Windows
  • Safe Window (Host-Pathogen Models): 1 µM – 50 µM

    • Rationale: At these concentrations, C4-HTL effectively activates bacterial RhlR receptors without compromising mammalian membrane integrity.

  • Cautionary Window: 50 µM – 200 µM

    • Rationale: Metabolic activity (MTT) may remain stable, but sensitive markers of stress (ROS generation) may elevate.

  • Toxic Window: > 500 µM

    • Rationale: Thioester-mediated acylation of host proteins becomes significant.

Validated Experimental Protocol

To objectively assess the cytotoxicity of C4-HTL in your specific cell line, use this dual-endpoint protocol. This approach distinguishes between metabolic arrest (MTT) and membrane rupture (LDH), providing a comprehensive safety profile.

Protocol Workflow Diagram

ExperimentalProtocol Start Seed Cells (HeLa / RAW264.7) Treat Treatment (24h) 1. Vehicle (DMSO) 2. C4-HSL (Ref) 3. C4-HTL (Test) 4. HTL (Pos Ctrl) Start->Treat Split Split Supernatant & Monolayer Treat->Split Assay1 Supernatant: LDH Assay Split->Assay1 Membrane Integrity Assay2 Monolayer: MTT/WST-1 Assay Split->Assay2 Metabolic Health Readout Data Integration: Viability vs. Lysis Assay1->Readout Assay2->Readout

Caption: Dual-endpoint cytotoxicity workflow ensuring differentiation between cytostatic effects and necrotic cell death.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Dissolve C4-HTL in 100% DMSO to create a 100 mM stock .

  • Critical Step: Thiolactones are sensitive to moisture. Store stock at -20°C with desiccant. Do not store aqueous dilutions.

  • Prepare fresh serial dilutions in pre-warmed culture media (DMEM/RPMI + 10% FBS) immediately before treatment to minimize background hydrolysis.

2. Cell Seeding:

  • Seed mammalian cells (e.g., HeLa or RAW 264.7) at

    
     cells/well in a 96-well plate.
    
  • Incubate for 24h to allow attachment.

3. Treatment Regimen:

  • Negative Control: Media + 0.5% DMSO.

  • Positive Control (Toxicity): Homocysteine Thiolactone (HTL) at 1 mM.

  • Test Compound (C4-HTL): 1, 10, 50, 100, 200 µM.

  • Reference (C4-HSL): 1, 10, 50, 100, 200 µM.

4. Dual Assay Execution:

  • LDH (Lactate Dehydrogenase): After 24h, transfer 50 µL of supernatant to a new plate. Add LDH substrate mix. Incubate 30 min. Read Absorbance at 490 nm. (Indicates membrane leakiness/necrosis).

  • MTT: Add MTT reagent to the remaining cells. Incubate 2-4h. Solubilize formazan crystals. Read Absorbance at 570 nm. (Indicates mitochondrial function).

References

  • Jakubowski, H. (2000).[1][4] "Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans." The Journal of Nutrition.[1]

  • McInnis, C. E., & Blackwell, H. E. (2011). "Thiolactone modulators of quorum sensing in Pseudomonas aeruginosa." Bioorganic & Medicinal Chemistry. (Describes the stability and synthesis of C4-HTL analogs).
  • Geske, G. D., et al. (2008). "Modulation of bacterial quorum sensing with synthetic ligands: systematic evaluation of N-acylated homoserine lactones in multiple species and new insights into their mechanisms of action." Journal of the American Chemical Society.

  • Borowczyk, K., et al. (2012).[5] "Homocysteine thiolactone and protein N-homocysteinylation in human endothelial cells: toxicity and protective role of paraoxonase 1." The FASEB Journal.

  • Eberhard, A., et al. (1986). "Structural identification of autoinducer of Photobacterium fischeri luciferase." Biochemistry. (Foundational work on HSL structure/stability).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.